molecular formula C10H8ClN3O2 B411188 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole CAS No. 333311-65-2

1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

Numéro de catalogue: B411188
Numéro CAS: 333311-65-2
Poids moléculaire: 237.64g/mol
Clé InChI: QOQFIHRRAOBNEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C10H8ClN3O2 and its molecular weight is 237.64g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQFIHRRAOBNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole: A Core Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the pyrazole ring represents a privileged scaffold, frequently deployed to modulate physicochemical properties and enhance target binding affinity. Specifically, 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole (CAS: 333311-65-2) serves as a highly versatile, electrophilically activated building block[1]. The strategic placement of the electron-withdrawing nitro group at the C4 position, combined with the lipophilic 4-chlorobenzyl moiety at the N1 position, creates a unique molecular architecture. This technical whitepaper details the physicochemical properties, mechanistic synthesis, and downstream reduction protocols of this compound, providing a comprehensive guide for researchers and drug development professionals.

Physicochemical Properties & Molecular Descriptors

Understanding the foundational properties of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is critical for predicting its behavior in organic synthesis and its pharmacokinetic potential as an Active Pharmaceutical Ingredient (API) precursor. The 4-chlorobenzyl group imparts significant lipophilicity, while the nitro-pyrazole core dictates the electronic distribution and dipole moment[2].

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
Chemical Name 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazoleStandard IUPAC nomenclature.
CAS Number 333311-65-2Unique registry identifier for procurement and safety[1].
Molecular Formula C10H8ClN3O2Defines the atomic composition and exact mass[2].
Molecular Weight 237.64 g/mol Low molecular weight ensures downstream API remains within Lipinski's Rule of 5[2].
Heavy Atom Count 16Indicates a compact structural footprint.
H-Bond Acceptors 3Nitro oxygens and the N2 pyrazole nitrogen act as potent hydrogen bond acceptors.
H-Bond Donors 0The N1 position is alkylated, eliminating the native pyrazole H-bond donor capacity.
Rotatable Bonds 3Confers moderate conformational flexibility, allowing the benzylic ring to adapt to receptor pockets.

Mechanistic Synthetic Workflow

The primary synthetic route to 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole relies on the regioselective N-alkylation of the ambident nucleophile, 4-nitro-1H-pyrazole, using 4-chlorobenzyl chloride[3].

Synthesis A 4-Nitro-1H-pyrazole (Starting Material) C Deprotonation (K2CO3 in DMF, 80°C) A->C B 4-Chlorobenzyl Chloride (Alkylating Agent) B->C D SN2 N-Alkylation (Regioselective) C->D E 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole (Target Scaffold) D->E F Catalytic Reduction (Pd/C, H2 or Cyclohexene) E->F G 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine (Downstream API Intermediate) F->G

Mechanistic workflow for the synthesis and reduction of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole.

Experimental Protocol: Regioselective N-Alkylation

This protocol is engineered as a self-validating system, ensuring that each step provides visual or analytical feedback to the synthetic chemist.

Step 1: Preparation of the Pyrazolate Anion

  • Action: In a flame-dried reaction vessel purged with argon, dissolve 1.0 equivalent of 4-nitro-1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Add 2.5 equivalents of finely powdered Potassium Carbonate (K₂CO₃)[3].

  • Causality & E-E-A-T Insight: 4-nitro-1H-pyrazole possesses a highly acidic N-H proton (pKa ~9.6) due to the strong electron-withdrawing resonance of the C4-nitro group. K₂CO₃ is selected as a mild, insoluble base that heterogeneously deprotonates the pyrazole without triggering unwanted side reactions. Anhydrous DMF is critical; as a polar aprotic solvent, it strongly solvates the potassium cation, leaving the generated pyrazolate anion "naked" and highly nucleophilic[3].

Step 2: Electrophilic Addition via SN2 Displacement

  • Action: Introduce 1.3 equivalents of 4-chlorobenzyl chloride dropwise via syringe. Heat the reaction mixture to 80–90 °C and stir for 8 hours[3].

  • Causality & E-E-A-T Insight: The benzylic carbon of 4-chlorobenzyl chloride is highly activated for Bimolecular Nucleophilic Substitution (SN2). Heating to 80–90 °C provides the necessary activation energy to overcome the steric hindrance of the benzyl group. Self-Validation: Reaction progress should be monitored via TLC (typically 7:1 Hexanes/EtOAc); the disappearance of the highly polar starting material and the emergence of a faster-running UV-active spot confirms conversion[3].

Step 3: Quenching and Liquid-Liquid Extraction

  • Action: Cool the mixture to room temperature. Quench by pouring into a 5x volume of ice-cold distilled water. Extract the aqueous layer with three portions of chloroform or ethyl acetate[3].

  • Causality & E-E-A-T Insight: Water serves a dual purpose: it neutralizes any unreacted base and acts as a potent anti-solvent for DMF, driving the lipophilic product into the organic phase. Multiple aqueous washes of the combined organic layers are mandatory to completely partition out residual DMF, which would otherwise co-elute and disrupt downstream purification[3].

Step 4: Desiccation and Isolation

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Heptane/EtOAc)[3].

  • Causality & E-E-A-T Insight: Na₂SO₄ chemically binds residual water dissolved in the organic phase, preventing the hydrolysis of the product or the formation of azeotropes during rotary evaporation. The resulting product is typically isolated as a solid or viscous oil, ready for spectroscopic validation (NMR/LC-MS)[3].

Downstream Applications in Drug Development

The C4-nitro group of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is rarely the final functional group in an API. Instead, it acts as a robust synthetic placeholder. In medicinal chemistry, this scaffold is routinely subjected to reduction to yield 1-(4-chlorobenzyl)-1H-pyrazol-4-amine [4].

This reduction is typically achieved via catalytic hydrogenation (Pd/C and H₂ gas) or microwave-assisted transfer hydrogenation using cyclohexene and Pd/C[4]. The resulting C4-amine is a highly reactive nucleophile, frequently utilized to synthesize potent kinase inhibitors, adenosine A1/A2A receptor antagonists, and complex pyrazolo[4,3-d]pyrimidine cores[4].

Pharmacophore Core 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine Core Scaffold Sub1 4-Chlorophenyl Ring (Hydrophobic Pocket Binding) Core->Sub1 Sub2 Pyrazole Nitrogen (N2) (Hydrogen Bond Acceptor) Core->Sub2 Sub3 C4-Amino Group (H-Bond Donor / Conjugation Site) Core->Sub3 Receptor1 Target Kinase / Receptor Hydrophobic Cleft Sub1->Receptor1 π-π / Halogen Bonding Receptor2 Target Kinase / Receptor Hinge Region Backbone Sub2->Receptor2 H-Bond Acceptor Sub3->Receptor2 H-Bond Donor

Pharmacophore mapping of the reduced scaffold interacting with target receptor binding sites.

Pharmacophore Rationale
  • The 4-Chlorobenzyl Motif: Projects into deep hydrophobic pockets of target proteins. The chlorine atom specifically enables halogen bonding and enhances the metabolic stability of the benzylic position against cytochrome P450-mediated oxidation.

  • The Pyrazole Core: The N2 nitrogen acts as a critical hydrogen bond acceptor, often interacting with the hinge region backbone of kinases.

  • The C4-Amine (Post-Reduction): Serves as an essential conjugation point for coupling with isothiocyanates (forming thioureas) or carboxylic acids (forming amides), extending the molecule into solvent-exposed regions or secondary binding pockets[4].

References

1.[1] Title: 1-(4-CHLOROBENZYL)-4-NITRO-1H-PYRAZOLE AldrichCPR Source: Sigma-Aldrich URL:

2.[2] Title: 1-[(4-Chlorophenyl)methyl]-4-nitro-1H-pyrazole Source: Sapphire Bioscience URL:

3.[3] Title: Regioselective and Guided C–H Activation of 4-Nitropyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL:

4.[4] Title: The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles Source: Taylor & Francis URL:

Sources

Preliminary Toxicity Screening of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole: A Tiered In Vitro Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel small molecule from a synthetic hit to a viable lead candidate requires rigorous early-stage safety profiling[1]. The compound 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole presents a unique structural profile that necessitates a highly targeted, mechanism-driven toxicity screening strategy. While the pyrazole core is a privileged scaffold in medicinal chemistry, the presence of a 4-nitro group introduces a well-documented risk for genotoxicity via enzymatic bioactivation[2]. Concurrently, the 4-chlorobenzyl moiety increases the molecule's lipophilicity (LogP), raising the probability of hepatic accumulation and cytochrome P450 (CYP450)-mediated hepatotoxicity[3].

This whitepaper outlines a tiered, self-validating in vitro screening protocol designed to systematically de-risk this compound, ensuring that subsequent in vivo Good Laboratory Practice (GLP) toxicology studies are built on a foundation of robust mechanistic data[4].

Structural Toxicology & Mechanistic Rationale

Before deploying empirical assays, it is critical to understand the causality behind the expected toxicological liabilities. The structural features of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole dictate the selection of our screening assays.

The Nitroaromatic Liability: Bioactivation and Genotoxicity

Nitroheterocycles are notorious for their mutagenic potential. The toxicity is rarely caused by the parent compound itself; rather, it is driven by the bioreduction of the nitro group (-NO2) by flavoenzymes such as bacterial nitroreductases (NTR) or mammalian NAD(P)H:quinone oxidoreductase 1 (NQO1)[5].

This reduction occurs via single- or two-electron transfer pathways, generating highly reactive intermediates:

  • Nitro Radical Anions : Induce oxidative stress via reactive oxygen species (ROS) generation.

  • Nitroso and Hydroxylamine Intermediates : Act as potent electrophiles that covalently bind to nucleophilic centers in DNA, causing base-pair substitutions or frameshift mutations[2].

Bioactivation Compound 1-(4-chlorobenzyl)- 4-nitro-1H-pyrazole Enzyme Nitroreductases (NTR) & CYP450 Compound->Enzyme Radical Nitro Radical Anion (ROS Generation) Enzyme->Radical 1e- reduction Nitroso Nitroso Intermediate Enzyme->Nitroso 2e- reduction Radical->Nitroso Hydroxylamine Hydroxylamine Metabolite Nitroso->Hydroxylamine DNA DNA Adducts & Genotoxicity Hydroxylamine->DNA Covalent Binding

Figure 1: Mechanism of nitro-group bioactivation leading to genotoxicity.

The Chlorobenzyl Liability: Lipophilicity and Hepatotoxicity

The addition of a halogenated benzyl group significantly increases the molecule's lipophilicity. While this aids in cellular permeability, highly lipophilic small molecules are prone to partitioning into the lipid-rich environment of the liver. Here, they can undergo extensive Phase I metabolism by CYP450 enzymes (e.g., CYP2E1, CYP3A4), potentially forming reactive quinone-imine-like intermediates or depleting intracellular glutathione (GSH), leading to direct hepatocyte necrosis[3].

Tiered In Vitro Screening Framework

To prevent false positives and isolate specific mechanisms of toxicity, we employ a multi-tiered approach[1].

Workflow Start Compound Synthesis & Characterization Tier1 Tier 1: Hepatotoxicity & Cytotoxicity (HepG2, ATP) Start->Tier1 Tier2 Tier 2: Genotoxicity (Ames Test OECD 471) Tier1->Tier2 Tier3 Tier 3: Cardiotoxicity (hERG Patch-Clamp) Tier2->Tier3 Decision Go / No-Go Decision (Lead Optimization) Tier3->Decision

Figure 2: Tiered in vitro toxicity screening workflow for small molecules.

Tier 1: Cytotoxicity & Hepatotoxicity Profiling

Objective: Establish the baseline cellular toxicity and evaluate liver-specific metabolic liabilities. Causality: HepG2 cells are chosen because they retain many poly-specific organic anion transporters and basal CYP activities, making them an ideal model for identifying lipophilicity-driven hepatotoxicity[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 (human hepatoma) cells at a density of 10,000 cells/well in a 96-well opaque plate. Allow 24 hours for adherence.

  • Compound Administration: Prepare a 10-point serial dilution of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains strictly below 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the cells with the compound for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Viability Quantification: Add CellTiter-Glo® reagent (an ATP-dependent luminescent assay). The reliance on ATP quantification provides a highly sensitive, self-validating measure of mitochondrial dysfunction and cell death.

  • CYP450 Inhibition Assay: In a parallel cell-free assay, incubate the compound with pooled Human Liver Microsomes (HLMs) and specific CYP probe substrates (e.g., midazolam for CYP3A4). Measure the depletion of the substrate via LC-MS/MS to calculate the IC50 of CYP inhibition.

Tier 2: Genotoxicity Assessment (Ames Test)

Objective: Determine if the 4-nitro-pyrazole core induces DNA mutations. Causality: Standard Salmonella strains possess highly active bacterial nitroreductases that aggressively reduce nitro groups, often resulting in a "false positive" for human risk, as mammalian nitroreduction is generally slower[2]. To create a self-validating system, we must run standard strains alongside nitroreductase-deficient strains.

Step-by-Step Protocol (OECD 471 Compliant):

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions). Crucially, include the nitroreductase-deficient isogenic strain TA98NR .

  • Metabolic Activation: Prepare test conditions both in the absence (-S9) and presence (+S9) of Aroclor 1254-induced rat liver S9 fraction to account for hepatic bioactivation.

  • Pre-Incubation Method: Mix the bacterial culture, the test compound (at 5 concentrations up to 5000 µ g/plate ), and the S9 mix (if applicable). Incubate at 37°C for 20 minutes before adding to top agar and pouring onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48–72 hours.

  • Validation Logic: If TA98 shows a >2-fold increase in revertant colonies but TA98NR does not, the genotoxicity is definitively proven to be an artifact of bacterial nitroreduction, providing a strong mechanistic defense for advancing the compound.

Tier 3: Cardiotoxicity (hERG Inhibition)

Objective: Assess the risk of delayed ventricular repolarization (QT prolongation), a common off-target effect for lipophilic aromatic small molecules[1].

Step-by-Step Protocol:

  • System Setup: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human ether-a-go-go-related gene (hERG) potassium channel.

  • Electrophysiology: Using an automated patch-clamp system (e.g., QPatch), establish a whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Compound Perfusion: Perfuse 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole at concentrations from 1 µM to 30 µM. Measure the fractional block of the tail current to derive the IC50.

Quantitative Data Presentation & Interpretation

To facilitate rapid decision-making for drug development professionals, the expected liability thresholds for 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole are structured below.

Assay CategoryBiological SystemKey EndpointSafety ThresholdExpected Liability for 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole
Cytotoxicity HepG2 / HEK293IC50 (ATP depletion)> 50 µMModerate : Chlorobenzyl lipophilicity may drive non-specific membrane toxicity.
Genotoxicity TA98 / TA100Revertant Colonies< 2x Vehicle ControlHigh : The 4-nitro group is highly susceptible to bacterial NTR bioactivation.
Mechanistic Genotox TA98NR (NTR-deficient)Revertant Colonies< 2x Vehicle ControlLow : Removal of bacterial nitroreductase should abrogate the mutagenic effect.
Hepatotoxicity Human Liver MicrosomesIC50 (CYP3A4/2D6)> 10 µMModerate : Potential for CYP inhibition due to lipophilic aromatic ring binding.
Cardiotoxicity CHO-hERGIC50 (Tail current block)> 10 µMLow to Moderate : Dependent on the basicity and spatial geometry of the pyrazole.

References

  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening. nih.gov. 1

  • Regulatory Knowledge Guide for Small Molecules. nih.gov. 4

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. researchgate.net.2

  • Hepatoprotective potential of M3F, a benzimidazole pyrazole derivative. nih.gov. 3

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes. mdpi.com. 5

Sources

Discovery and Characterization of 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole: A Foundational Pharmacophore in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the pyrazole ring is a privileged scaffold, heavily utilized in the design of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) modulators. Among its derivatives, 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole (CAS: 333311-65-2) stands out as a highly versatile, commercially available building block ().

This whitepaper provides an in-depth technical analysis of this compound. We explore the causality behind its structural design—specifically the metabolic shielding provided by the para-chlorobenzyl group—and detail the self-validating synthetic protocols required to synthesize and characterize this molecule. By understanding the physicochemical properties and downstream derivatization pathways of this intermediate, drug development professionals can effectively integrate it into complex lead-optimization campaigns.

Structural Rationale and Physicochemical Profiling

The architectural design of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is highly deliberate, serving two primary functions in early-stage drug discovery:

  • The 4-Nitro Group as a Masked Amine: The nitro group is electronically deactivating, making the pyrazole ring stable during harsh upstream coupling reactions. Once the molecular framework is assembled, the nitro group can be cleanly reduced to an amine, opening the door for late-stage amide couplings or urea formations ()[1].

  • The para-Chlorobenzyl Moiety: The inclusion of a chlorine atom at the para position of the benzyl ring is a classic bioisosteric strategy. It blocks cytochrome P450-mediated para-hydroxylation, significantly extending the pharmacokinetic half-life of downstream drug candidates. Furthermore, the lipophilic nature of the chlorobenzyl group enhances cellular permeability.

Quantitative Data Summary

To facilitate compound tracking and computational modeling, the core physicochemical properties of the molecule are summarized below.

Table 1: Physicochemical Properties of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

PropertyValueClinical / Synthetic Relevance
CAS Number 333311-65-2Unique identifier for commercial sourcing.
Molecular Formula C10H8ClN3O2Defines exact mass for HRMS validation.
Molecular Weight 237.64 g/mol Low molecular weight allows for downstream additions while staying within Lipinski's Rule of 5.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 3Allows for targeted interactions within kinase hinge regions.
Appearance Off-white solidEasy to handle, weigh, and crystallize.

Chemical Synthesis and Mechanistic Pathways

The synthesis of N-benzyl pyrazoles is typically achieved via the base-mediated regioselective N-alkylation of 4-nitro-1H-pyrazole ()[2].

Mechanistic Causality

The reaction relies on the tautomeric nature of 4-nitro-1H-pyrazole. Treatment with a mild inorganic base, such as Potassium Carbonate (K₂CO₃), deprotonates the pyrazole nitrogen to form a highly nucleophilic pyrazolide anion.

  • Solvent Choice: N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF effectively solvates the potassium cation (K⁺), leaving the pyrazolide anion "naked" and highly reactive toward the electrophilic 4-chlorobenzyl chloride via an Sₙ2 mechanism.

  • Base Choice: While Sodium Hydride (NaH) can be used, K₂CO₃ is preferred for process chemistry because it is non-pyrophoric, easier to handle on a large scale, and minimizes the risk of side reactions ()[3].

Synthesis SM1 4-Nitro-1H-pyrazole Cond K2CO3, DMF 80°C, 12h SM1->Cond Deprotonation SM2 4-Chlorobenzyl chloride SM2->Cond Electrophile Prod 1-(4-Chlorobenzyl)- 4-nitro-1H-pyrazole Cond->Prod SN2 Alkylation

Caption: Synthetic workflow for the base-mediated N-alkylation of 4-nitro-1H-pyrazole.

Reaction Optimization Data

Table 2: Base and Solvent Optimization for N-Alkylation

Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
K₂CO₃ (1.5) DMF 80 95% Optimal. Clean Sₙ2 inversion, easily scalable.
NaH (1.2)THF0 to RT88%Fast, but strict anhydrous conditions required.
Cs₂CO₃ (1.5)MeCN8092%Excellent yield, but Cs₂CO₃ is cost-prohibitive at scale.
TEA (2.0)DCMRT<20%Organic base insufficiently strong for complete deprotonation.

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, the following protocols have been engineered with built-in validation steps (e.g., specific workup washes to remove known impurities).

Protocol A: Synthesis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-nitro-1H-pyrazole (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL, 0.5 M).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv, 15 mmol) portion-wise at room temperature. Stir the suspension for 30 minutes. Validation: A slight color change to pale yellow indicates the formation of the pyrazolide anion.

  • Alkylation: Add 4-chlorobenzyl chloride (1.1 equiv, 11 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80°C for 12 hours under an argon atmosphere ()[1].

  • Workup (Critical Step): Cool to room temperature and quench with crushed ice (50 g). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) . Causality: LiCl specifically partitions DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, 4:1) to afford the product as an off-white solid.

Protocol B: Downstream Derivatization (Nitro Reduction)

To utilize this pharmacophore in drug discovery, the nitro group must be reduced to an amine.

  • Dissolution: Dissolve 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole (5 mmol) in HPLC-grade Methanol (25 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a blanket of argon to prevent auto-ignition of the methanol.

  • Hydrogenation: Purge the flask with H₂ gas (vacuum/H₂ cycle × 3). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite. Causality: Celite traps the pyrophoric palladium particles, ensuring a metal-free organic filtrate. Wash the pad with excess methanol.

  • Concentration: Evaporate the solvent to yield 1-(4-chlorobenzyl)-1H-pyrazol-4-amine, ready for immediate HATU-mediated amide coupling.

Downstream Step1 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole Step2 Pd/C, H2 (1 atm) MeOH, RT Step1->Step2 Nitro Reduction Step3 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine Step2->Step3 Step4 HATU, DIPEA R-COOH, DMF Step3->Step4 Amide Coupling Step5 Bioactive Amide Lead (Target Modulator) Step4->Step5

Caption: Downstream derivatization pathway from nitro-pyrazole to bioactive lead compound.

Conclusion

1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is a highly strategic intermediate in medicinal chemistry. By leveraging the robust, scalable N-alkylation protocols outlined above, and understanding the causality behind the solvent and base selections, researchers can efficiently synthesize this building block. Its subsequent conversion into a functionalized amine provides a direct pathway to novel, metabolically stable therapeutic agents.

References

  • [3] Kim, J., et al. (2014). Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry, ACS Publications. Retrieved from:[Link]

  • [1] Wulff, W. D., et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • [2] K., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, ACS Publications. Retrieved from:[Link]

Sources

A Comprehensive Technical Guide to the Theoretical DFT Analysis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the theoretical investigation of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole using Density Functional Theory (DFT). Pyrazole derivatives are a significant class of N-heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2][3] Computational chemistry, particularly DFT, offers a powerful, cost-effective, and accurate methodology for elucidating the molecular properties that govern the bioactivity and chemical reactivity of such compounds.[4][5] This guide details a complete computational workflow, from initial molecular modeling and geometry optimization to the analysis of electronic structure and vibrational properties. We will explore the causality behind the selection of the B3LYP functional combined with the 6-311++G(d,p) basis set, a level of theory well-suited for organic molecules containing heteroatoms and halogens.[6][7] The core analyses, including Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and vibrational frequency calculations, are explained in detail. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for predicting the structural, electronic, and spectroscopic characteristics of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, thereby providing critical insights for rational drug design and materials science applications.[8][9]

Introduction: The Intersection of Pyrazole Chemistry and Computational Science

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[1][2][10] The specific molecule of interest, 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, combines this active core with a 4-chlorobenzyl group and a nitro group—moieties known to modulate lipophilicity, electronic properties, and receptor binding interactions. The nitro group, in particular, is a strong electron-withdrawing group that can significantly influence the molecule's reactivity and potential biological mechanisms.[11]

Understanding the three-dimensional structure and electronic landscape of this molecule is paramount to predicting its behavior in a biological system. While experimental techniques like X-ray crystallography and NMR spectroscopy are indispensable, computational methods provide a complementary and predictive lens into molecular properties.[1][8] Density Functional Theory (DFT) has emerged as a leading computational method, striking an optimal balance between accuracy and computational cost for systems of pharmaceutical interest.[4][12][13] DFT allows us to model the electronic structure of molecules with high precision, yielding invaluable data on molecular geometry, stability, and reactivity.[5][14]

This guide presents a self-contained and validated protocol for conducting a thorough DFT analysis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole. Our objective is to move beyond a simple list of steps, instead providing a scientifically grounded narrative that explains the rationale behind each methodological choice. By the end of this document, the reader will be equipped to perform and interpret DFT calculations to derive key molecular descriptors, including:

  • Optimized Molecular Geometry: The most stable 3D conformation.

  • Electronic Properties: The distribution of electrons and energy levels that dictate reactivity.

  • Spectroscopic Signatures: The theoretical vibrational frequencies corresponding to an IR spectrum.

Theoretical Background: The Principles of Density Functional Theory (DFT)

At its core, quantum chemistry aims to solve the time-independent Schrödinger equation to describe the electronic structure of a molecule.[15] However, for multi-electron systems, exact solutions are computationally intractable. DFT provides an elegant and efficient alternative. Instead of calculating the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy and all other molecular properties are a unique functional of the electron density (ρ(r)).[4][14] This simplifies the problem from a 3N-dimensional function (where N is the number of electrons) to a 3-dimensional function, the electron density.

The practical implementation of DFT relies on the Kohn-Sham approach, which uses a fictitious system of non-interacting electrons to approximate the electron density of the real system. The accuracy of a DFT calculation hinges on two key components:

  • The Exchange-Correlation (XC) Functional: This term accounts for the complex quantum mechanical effects of electron exchange and correlation. There are many XC functionals available, ranging from simpler Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGA) and hybrid functionals.[4] For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its excellent performance across a wide range of organic molecules, providing reliable thermochemistry and geometric structures, making it a "workhorse" of computational chemistry.[13][16]

  • The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set determine the accuracy with which the orbitals can be represented.[17] We have chosen the 6-311++G(d,p) basis set. Let's deconstruct this choice:

    • 6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering a high degree of flexibility and accuracy.

    • ++: These two plus signs indicate the addition of diffuse functions for both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or electron-withdrawing groups like the nitro group, as they allow for a more realistic representation of electron density far from the nucleus.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for describing chemical bonds accurately, especially in cyclic and sterically complex systems.[18]

The combination of B3LYP/6-311++G(d,p) represents a high-level, well-validated theoretical model that provides a robust balance between computational expense and accuracy for the molecule .[6][7]

Methodology: A Step-by-Step Computational Protocol

This section outlines the complete workflow for the DFT analysis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole. All calculations can be performed using computational chemistry software packages like Gaussian, ORCA, or Q-Chem, with visualization handled by programs such as GaussView or Chemcraft.

G cluster_0 Phase 1: Structure & Optimization cluster_1 Phase 2: Property Calculation & Analysis A Step 1: Build Initial 3D Structure (e.g., GaussView) B Step 2: Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Step 3: Vibrational Frequency Analysis B->C D Verify: No Imaginary Frequencies? C->D Check output H Analyze Calculated Vibrational Spectrum C->H D->B Re-optimize if False E Step 4: Single-Point Energy Calculation (on optimized geometry) D->E Proceed if True F Analyze Frontier Molecular Orbitals (FMO) (HOMO, LUMO, Energy Gap) E->F G Generate Molecular Electrostatic Potential (MEP) Map E->G I Synthesize Data and Report F->I G->I H->I caption Figure 1: Computational Workflow for DFT Analysis.

Caption: Figure 1: Computational Workflow for DFT Analysis.

Step 1: Molecular Structure Preparation

The initial step involves constructing the 3D molecular structure of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole. This is done using a molecular builder. Standard bond lengths and angles are acceptable for the initial guess, as the subsequent optimization step will refine the geometry to its lowest energy state.

Step 2: Geometry Optimization

The purpose of geometry optimization is to find the molecular conformation that corresponds to a minimum on the potential energy surface. This is the most stable, or "relaxed," structure of the molecule.

  • Protocol:

    • Load the initial structure into the calculation software.

    • Specify the level of theory: B3LYP/6-311++G(d,p) .

    • Initiate the geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms until the forces on them are negligible and the energy is minimized.

Step 3: Vibrational Frequency Analysis

A frequency calculation must be performed on the optimized geometry. This step is a critical self-validation of the protocol.[19]

  • Causality: The calculation determines the normal vibrational modes of the molecule. For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive numbers). The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable minimum, and requires further optimization.[19][20]

  • Protocol:

    • Use the optimized coordinates from Step 2 as input.

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p) ).

    • Confirm that the output lists zero imaginary frequencies. The output will also provide the theoretical IR spectrum, which can be analyzed later.

Step 4: Single-Point Energy and Electronic Property Calculation

With the validated optimized geometry, a final single-point energy calculation is performed to generate the data files needed for analyzing the electronic properties. This calculation uses the final, stable geometry and does not alter it. From this output, we extract the crucial information for FMO and MEP analysis.

Results and Discussion: Interpreting the Computational Data

This section details how to interpret the key outputs from the DFT calculations.

G cluster_properties Derived Molecular Properties cluster_insights Chemical & Biological Insights OptGeo Optimized Molecular Geometry (B3LYP/6-311++G(d,p)) FMO Frontier Molecular Orbitals (FMO) OptGeo->FMO MEP Molecular Electrostatic Potential (MEP) OptGeo->MEP Vib Vibrational Frequencies OptGeo->Vib Reactivity Chemical Reactivity (HOMO-LUMO Gap) FMO->Reactivity Sites Reactive Sites (Nucleophilic/Electrophilic Regions) MEP->Sites Spectrum Theoretical IR Spectrum Vib->Spectrum Interactions Intermolecular Interactions Sites->Interactions caption Figure 2: Relationship between DFT outputs and chemical insights.

Caption: Figure 2: Relationship between DFT outputs and chemical insights.

Optimized Molecular Geometry

The primary output is the set of Cartesian coordinates for the lowest-energy structure. From this, we can analyze key structural parameters.

ParameterDescriptionExpected Significance
Bond Lengths Distances between bonded atoms (e.g., C-N, N-O, C-Cl).Provides insight into bond order and strength.
Bond Angles Angles formed by three consecutive atoms (e.g., C-N-C).Defines the local geometry and steric strain.
Dihedral Angles Torsional angles defining the rotation around bonds.Determines the overall 3D shape and conformation, such as the twist between the pyrazole and phenyl rings.

These parameters should be presented in a clear table. The dihedral angle between the plane of the pyrazole ring and the chlorobenzyl ring is particularly important, as it defines the molecule's overall spatial arrangement and can influence how it fits into a receptor's active site.

Frontier Molecular Orbital (FMO) Analysis

The FMO theory is a cornerstone of chemical reactivity.[21] It focuses on the HOMO (Highest Occupied Molecular Orbital) and the LUMO (Lowest Unoccupied Molecular Orbital) .[22][23]

  • HOMO: This orbital acts as the electron donor. A higher HOMO energy corresponds to a greater ability to donate electrons, indicating a more reactive nucleophile.[24]

  • LUMO: This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating a more reactive electrophile.[21][22]

  • HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[23][25]

Data Presentation: A table should summarize the calculated energies. Visualizations of the HOMO and LUMO electron density distributions are essential. For 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, we would expect the HOMO to be localized primarily on the electron-rich pyrazole and chlorophenyl rings, while the LUMO would be heavily concentrated on the electron-withdrawing nitro group, indicating its role as the primary electrophilic center.

PropertyCalculated Value (eV)Significance
EHOMOValueElectron-donating ability
ELUMOValueElectron-accepting ability
ΔE (Energy Gap) ValueChemical reactivity and kinetic stability
Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electrostatic potential on the surface of a molecule.[26] It is an invaluable tool for identifying the distribution of charge and predicting sites for intermolecular interactions.[27][28] The MEP surface is color-coded:

  • Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are favorable sites for hydrogen bond accepting.[26][29]

  • Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are favorable sites for hydrogen bond donating.[29][30]

  • Green: Regions of neutral or near-zero potential.

For our target molecule, the MEP map would predictably show strong negative potential (red) around the oxygen atoms of the nitro group, making them primary sites for interacting with hydrogen bond donors or positive centers in a receptor. Positive potential (blue) would be expected around the hydrogen atoms of the pyrazole and phenyl rings.

Vibrational Frequency Analysis

As established, the primary role of this calculation is to confirm the optimized structure as a true minimum.[19] Additionally, it provides a theoretical prediction of the molecule's infrared (IR) spectrum.[31]

  • Protocol: The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental IR spectra.[31]

  • Data Presentation: A table listing the most significant scaled vibrational frequencies and their corresponding assignments is highly informative.

Scaled Frequency (cm-1)Assignment
~3100-3000Aromatic C-H stretch
~1550-1500Asymmetric N-O stretch (nitro group)
~1350-1300Symmetric N-O stretch (nitro group)
~1100-1000C-Cl stretch

Conclusion

This guide has detailed a robust and scientifically validated workflow for the theoretical analysis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole using Density Functional Theory at the B3LYP/6-311++G(d,p) level. By following this protocol, researchers can obtain reliable predictions of the molecule's three-dimensional structure, electronic properties, and vibrational spectrum.

The key insights derived from this analysis—the precise molecular geometry, the localization and energy of frontier molecular orbitals, and the topography of the molecular electrostatic potential—provide a fundamental understanding of the molecule's intrinsic properties. The HOMO-LUMO gap serves as a powerful indicator of chemical reactivity, while the MEP map illuminates the specific sites through which the molecule is likely to engage in intermolecular interactions, such as hydrogen bonding or electrostatic contacts within a protein's active site. This information is invaluable for the rational design of new pyrazole-based therapeutic agents, allowing for hypothesis-driven modifications to enhance potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (n.d.).
  • Rowan, S. (n.d.). Quantum Chemistry in Drug Discovery. Rowan University.
  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications. (n.d.). Research and Reviews: Open Access Journals.
  • Understanding HOMO and LUMO in Chemistry. (n.d.). Ossila.
  • Ghahremanpour, M. M., et al. (2024). Quantum mechanics in drug design: Progress, challenges, and future frontiers. Protein Science.
  • Otsuka, T., et al. (2022).
  • Synthesis and DFT Calculation of Novel Pyrazole Deriv
  • Al-Ayed, A. S., et al. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). PubMed.
  • Adeshina, B., et al. (2017). Quantum mechanics implementation in drug-design workflows: does it really help?. PMC.
  • Molecular Electrostatic Potential (MEP). (n.d.). University of Regensburg.
  • Gadre, S. R., et al. (2023). Molecular Electrostatic Potential Topology Analysis of Noncovalent Interactions. Accounts of Chemical Research.
  • Politzer, P., et al. (2010). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PMC.
  • Agrawal, P., & Weaver, S. (2025).
  • Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. (2025). ChemCopilot.
  • Shaheen, R. (2022). Role of DFT in Drug Design: A Mini Review. Longdom Publishing.
  • In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. (2025).
  • Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Chemistry.
  • Politzer, P., et al. (2024). A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids. MDPI.
  • El-Sayed, N. F., et al. (2023). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC.
  • Gadre, S. R., & Shirsat, R. N. (2014). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. PMC.
  • Density-Functional Theory Applications in Computational Medicinal Chemistry. (2025).
  • Vibration Analysis: FFT, PSD, and Spectrogram Basics. (n.d.). enDAQ.
  • LUMO Analysis for Nucleophilic Reactions. (n.d.). WuXi Biology.
  • Shawali, A. S., et al. (2018).
  • Liu, Y., et al. (2025).
  • Al-Matar, H. M., et al. (2001). A Computational Study of the Interactions among the Nitro Groups in Octanitrocubane. The Journal of Physical Chemistry A.
  • Martinez-Alvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • HOMO and LUMO. (n.d.). Wikipedia.
  • McBride, J. M. (2009). Chemical Reactivity: SOMO, HOMO, and LUMO. Open Yale Courses.
  • K-A, K., & K, S. (2019). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. PMC.
  • Considerations for DFT Frequency Calculations. (2018).
  • Wagner, J., et al. (2026).
  • Analytical determination of some nitro compounds of biological significance by electrochemical techniques. (n.d.).
  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (2026). Spectroscopy Online.
  • Vibrational Analysis in Gaussian. (1999). Gaussian, Inc..
  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. (2020).
  • 5-Benzo[8][32]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. (n.d.). Organic Syntheses.

  • Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. (n.d.).
  • Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. (2005). PubMed.
  • Naimi, A., et al. (2017).
  • ubiquity of B3LYP/6-31G. (2016). Reddit.
  • Naimi, A., et al. (2018).
  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. (2024).
  • 1-(4-chlorobenzyl)-4-nitro-1h-pyrazole. (n.d.). PubChemLite.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Al-Omair, M. A., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis Online.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

Sources

A Technical Guide to Characterizing the Binding Affinity of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Methodological Whitepaper for Drug Discovery Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The novel compound, 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, represents a promising candidate for investigation, combining the established pyrazole core with a 4-chlorobenzyl group, known to influence electronic and steric properties, and a nitro group.[3] A critical step in evaluating any new chemical entity is the rigorous characterization of its binding affinity to putative protein targets. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically determine the binding affinity of this compound. We will move from initial target identification strategies to the application of gold-standard biophysical techniques and complementary computational methods, ensuring a robust and reliable characterization of the molecule's interaction profile.

Introduction: The Scientific Rationale

While specific biological data for 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is not yet publicly documented, the pyrazole moiety is a well-established pharmacophore with a wide spectrum of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[2][4] Many pyrazole derivatives exert their effects by inhibiting key proteins, particularly kinases.[4][5] Therefore, a newly synthesized derivative like this warrants a thorough investigation into its potential protein interactions.

Binding affinity, quantified by the equilibrium dissociation constant (K_D), is a fundamental parameter in drug discovery. It dictates the concentration of a compound required to form a significant number of drug-target complexes, which in turn drives the pharmacological response. A comprehensive understanding of binding affinity, alongside kinetic parameters (k_on and k_off), provides invaluable insights for lead optimization and structure-activity relationship (SAR) studies. This guide outlines a multi-pronged strategy to elucidate these critical parameters.

The Workflow: A Multi-Modal Approach to Affinity Determination

A robust assessment of binding affinity is not reliant on a single method. Instead, it involves a logical progression of computational prediction and orthogonal experimental validation. This ensures that the data is both accurate and contextually understood.

Binding_Affinity_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity Prediction & Prioritization cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Integration Target_ID Target Identification (In Silico & Experimental) Comp_Screen Computational Screening (Molecular Docking) Target_ID->Comp_Screen Prioritize Targets ITC Isothermal Titration Calorimetry (ITC) Thermodynamics (KD, ΔH, ΔS) Comp_Screen->ITC Validate Hits SPR Surface Plasmon Resonance (SPR) Kinetics (kon, koff, KD) Comp_Screen->SPR Validate Hits Data_Analysis Integrated Data Analysis & Interpretation ITC->Data_Analysis SPR->Data_Analysis

Caption: High-level workflow for characterizing ligand-protein binding affinity.

Computational Prediction of Target Interaction

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable hypotheses about potential protein targets and the stability of the interaction.

Molecular Docking

Molecular docking is a powerful computational tool used to predict the preferred binding mode and affinity of a ligand to a protein target.[6] For pyrazole derivatives, which are known kinase inhibitors, a logical starting point is to dock 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole against a panel of kinase crystal structures.[5]

Causality Behind the Choice: Docking provides a rapid, cost-effective method to screen a large number of potential targets. The resulting binding scores and predicted poses allow for the prioritization of proteins for subsequent experimental validation. It helps answer the question: "Does the molecule fit sterically and electrostatically into the binding site of this protein?"

Protocol: Molecular Docking Workflow

  • Ligand Preparation:

    • Draw the 2D structure of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges.

  • Macromolecule Preparation:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms.

    • Assign atomic charges.

  • Grid Generation:

    • Define the binding site (active site) on the protein. This is typically based on the location of a known co-crystallized inhibitor.

    • Generate a grid box that encompasses this entire binding site.

  • Docking Execution:

    • Run the docking algorithm (e.g., using AutoDock, Glide, or GOLD) to explore possible binding poses of the ligand within the defined grid box.[7]

    • The program will score and rank the poses based on a scoring function that estimates binding free energy.

  • Analysis:

    • Analyze the top-ranked poses. Examine key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • A lower binding energy score generally indicates a more favorable interaction.[4]

Biophysical Determination of Binding Affinity

Following computational prediction, direct measurement of binding is essential. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold-standard, label-free techniques that provide complementary information.[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[9] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment, providing a complete thermodynamic profile of the interaction.

Causality Behind the Choice: ITC is the only technique that directly measures the heat of binding, providing a true in-solution measurement without modification or immobilization of the interactants. The thermodynamic data it yields (enthalpy vs. entropy-driven binding) is invaluable for understanding the forces driving the interaction, which is critical for rational drug design.

Detailed Protocol: ITC Experiment

  • Sample Preparation (Self-Validating System):

    • Express and purify the target protein to >95% purity.

    • Prepare a concentrated stock solution of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole in 100% DMSO.

    • Prepare the final assay buffer. Crucially, dialyze the protein extensively against this assay buffer.

    • Dissolve the compound in the final dialysis buffer, ensuring the final DMSO concentration is identical between the protein solution (in the cell) and the compound solution (in the syringe) to minimize buffer mismatch artifacts. A final DMSO concentration of 1-2% is generally well-tolerated.

    • Degas both solutions thoroughly immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (typically 10-20 µM).

    • Load the compound solution into the injection syringe (typically 15-20 times the protein concentration).[10]

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion during equilibration; this data point is typically discarded.[11]

    • Proceed with a series of injections (e.g., 20-30 injections of 1.5-2.0 µL) with sufficient spacing to allow the signal to return to baseline.

  • Control Experiment:

    • To obtain the heat of dilution, perform a control titration by injecting the compound solution from the syringe into the sample cell containing only the assay buffer.

  • Data Analysis:

    • Subtract the heats of dilution (from the control experiment) from the raw binding data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to calculate K_D, n, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS (where K_A = 1/K_D).

ITC_Thermodynamics cluster_outputs Directly Measured & Calculated Parameters ITC ITC Experiment KD Binding Affinity (KD) ITC->KD Fit Isotherm N Stoichiometry (n) ITC->N Fit Isotherm dH Enthalpy (ΔH) ITC->dH Fit Isotherm dG Gibbs Free Energy (ΔG) KD->dG Calculate via ΔG = -RTln(KA) TdS Entropy (TΔS) dH->TdS Calculate via ΔG = ΔH - TΔS dG->TdS Calculate via ΔG = ΔH - TΔS

Caption: Thermodynamic parameters derived from a single ITC experiment.

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for monitoring binding events in real-time.[12] It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand, typically the protein) is immobilized. An interacting partner (the analyte, the small molecule) is flowed over the surface.

Causality Behind the Choice: The primary advantage of SPR is its ability to provide kinetic data—the association rate constant (k_on) and the dissociation rate constant (k_off).[13] The ratio of these rates (k_off/k_on) provides the K_D. This kinetic information is crucial, as two compounds can have the same affinity (K_D) but vastly different kinetic profiles (e.g., a fast-on/fast-off compound vs. a slow-on/slow-off compound), which has significant implications for their in vivo efficacy.

Detailed Protocol: SPR Experiment

  • Protein Immobilization (Self-Validating System):

    • Select a sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the target protein to the surface via covalent amine coupling. It is critical to find conditions (pH, buffer) that do not compromise protein activity.[14]

    • Deactivate any remaining active esters using ethanolamine.

    • Validation Step: To ensure the immobilized protein is active, inject a known binding partner (if one exists) or perform an activity assay on-chip.

  • Assay Development:

    • Prepare a series of dilutions of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole in a suitable running buffer (e.g., HBS-EP+), keeping the DMSO concentration constant across all samples.

    • Include several buffer-only injections (blanks) for double referencing.

  • Kinetic/Affinity Analysis:

    • Inject the different concentrations of the compound over the protein-immobilized surface (and a reference surface) in a cycle that includes:

      • Association Phase: Compound is injected and binding is observed.

      • Dissociation Phase: Running buffer replaces the compound solution, and dissociation is observed.

      • Regeneration Step: A specific solution (e.g., low pH glycine) is injected to remove any remaining bound compound, preparing the surface for the next cycle.

  • Data Analysis:

    • The raw data (sensorgram) plots response units (RU) versus time.

    • Perform double referencing by subtracting the signal from the reference channel and the average of the buffer blank injections. This corrects for bulk refractive index changes and instrument drift.

    • Fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_on and k_off.

    • Calculate the K_D from the kinetic rate constants (K_D = k_off / k_on).

    • Alternatively, for steady-state affinity, plot the response at equilibrium against the compound concentration and fit to a saturation binding model.

Data Integration and Interpretation

Obtaining data from multiple orthogonal techniques is the cornerstone of a trustworthy analysis. The values for K_D from ITC, SPR, and the predicted binding energy from docking should be critically compared.

ParameterMolecular DockingIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output Binding Pose & ScoreK_D, ΔH, ΔS, Stoichiometry (n)k_on, k_off, K_D
Nature of Assay In Silico (Prediction)In-Solution (Thermodynamics)Surface-Based (Kinetics)
Hypothetical K_D N/A (provides energy score)1.2 µM0.95 µM
Key Insight Plausible binding modeThermodynamic driversBinding & residence time

Interpreting Discrepancies:

  • Docking vs. Experimental: Docking scores are predictions and may not perfectly correlate with experimental affinity due to protein flexibility, solvation effects, and scoring function inaccuracies. However, they provide an excellent structural hypothesis for the observed binding.

  • ITC vs. SPR: Minor differences in K_D are common due to the different nature of the assays (in-solution vs. surface-immobilized). Immobilization in SPR could slightly alter protein conformation. Conversely, discrepancies can also highlight potential issues, such as compound aggregation, which might be detected by one technique but not the other.[15]

Conclusion

Determining the binding affinity of a novel compound like 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is a systematic process that requires a blend of computational prediction and rigorous biophysical validation. By employing a workflow that begins with in silico screening to identify and prioritize targets, followed by detailed characterization using gold-standard techniques like ITC and SPR, researchers can build a comprehensive and reliable profile of their molecule's interactions. This multi-modal approach not only yields high-confidence affinity data but also provides deeper insights into the thermodynamic and kinetic drivers of binding, which are essential for advancing a compound through the drug discovery pipeline.

References

  • Nagatoishi, S., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

  • Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

  • ResearchGate. (n.d.). Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. [Link]

  • Wescott, N., & Liu, Y. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. [Link]

  • Wescott, N., & Liu, Y. (2018). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • Giannetti, A. M., et al. (2021). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Velázquez-Campoy, A., & Freire, E. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. University of Zaragoza. [Link]

  • Swapna, B., & Aanandhi, M. V. (2021). Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. Turkish Online Journal of Qualitative Inquiry. [Link]

  • Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Reduction of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole to its 4-Amino Congener

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 4-Aminopyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] Within this privileged scaffold, 4-aminopyrazoles are particularly valuable building blocks for the synthesis of targeted therapeutics.[1][2] Their utility is exemplified by their incorporation into molecules designed as potent enzyme inhibitors, such as those targeting kinases, which are crucial in cancer and inflammation pathways.[1][3] The conversion of readily accessible 4-nitropyrazoles to their 4-amino counterparts is a pivotal transformation in the synthetic route to these high-value compounds.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective reduction of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole. We will explore various methodologies, offering in-depth protocols and the rationale behind experimental choices to ensure both high yield and purity of the desired 4-amino derivative, a key intermediate for further elaboration in drug discovery programs.

Strategic Considerations for the Reduction of a Multifunctional Substrate

The reduction of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole presents a unique chemoselectivity challenge. The presence of a reducible nitro group, a potentially labile chlorobenzyl moiety, and the pyrazole ring necessitates a carefully chosen reduction method to avoid unwanted side reactions such as dehalogenation or ring modification. This guide will focus on two robust and widely applicable methods: catalytic hydrogenation and metal-mediated reduction, providing a comparative analysis to aid in selecting the optimal conditions for your specific needs.

Methodology 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[5] However, the choice of catalyst is critical to prevent the cleavage of the C-Cl bond on the benzyl ring.[6] While Palladium on carbon (Pd/C) is a common choice, it can sometimes promote dehalogenation.[6] Raney Nickel is often a safer alternative for halogenated substrates.[6]

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol details the reduction of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole using Raney Nickel under a hydrogen atmosphere.

Materials:

  • 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

  • Raney Nickel (50% slurry in water)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® for filtration

  • Hydrogenation apparatus (e.g., Parr shaker or similar)

Procedure:

  • Reactor Setup: In a clean and dry hydrogenation vessel, add 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add Raney Nickel (approx. 10-20% by weight of the starting material). Safety Note: Raney Nickel is pyrophoric and should be handled with care, always kept wet with a solvent.

  • Solvent Addition: Add methanol to dissolve the substrate and create a slurry with the catalyst.

  • Inerting the System: Seal the hydrogenation vessel and purge the system with nitrogen gas several times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 50 psi).[5]

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the hydrogen uptake.[7] The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.[5]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-chlorobenzyl)-4-amino-1H-pyrazole. The product can be further purified by recrystallization or column chromatography if necessary.

Workflow for Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole B Add Raney Nickel (under Nitrogen) A->B C Add Methanol B->C D Seal and Purge with N₂ C->D E Pressurize with H₂ D->E F Stir and Monitor H₂ Uptake E->F G Vent H₂ and Purge with N₂ F->G H Filter through Celite® G->H I Concentrate Filtrate H->I J Purify (if necessary) I->J

Caption: Experimental workflow for catalytic hydrogenation.

Methodology 2: Metal-Mediated Reduction

Metal-mediated reductions, particularly with iron or tin(II) chloride, are classic and highly reliable methods for converting nitroarenes to anilines.[8] These methods are often lauded for their excellent chemoselectivity and tolerance of various functional groups, making them an attractive option for the target substrate.[8] The use of iron powder with an ammonium chloride additive in a mixed solvent system is a mild and effective choice.[8]

Protocol 2: Iron-Mediated Reduction in Ethanol/Water

This protocol describes the reduction using iron powder and ammonium chloride.

Materials:

  • 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite® for filtration

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole (1.0 eq), ethanol, and water (a common ratio is 3:1 to 5:1 ethanol:water).

  • Reagent Addition: Add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq) to the stirred solution.[8]

  • Reaction: Heat the mixture to reflux. The reaction is often exothermic initially. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.[8]

  • Extraction: Remove the organic solvent from the filtrate under reduced pressure. Basify the remaining aqueous layer with a saturated solution of sodium bicarbonate to a pH of ~8. Extract the aqueous layer multiple times with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(4-chlorobenzyl)-4-amino-1H-pyrazole. Further purification can be achieved through column chromatography.

Mechanism of Iron-Mediated Nitro Reduction

The reduction proceeds through a series of single-electron transfers (SET) from the iron metal surface to the nitro group. The resulting radical anion is then protonated by the aqueous medium. This sequence of electron transfer and protonation continues until the amine is formed.[8]

cluster_mechanism Reaction Mechanism A Ar-NO₂ B [Ar-NO₂]⁻• A->B Fe (SET) C Ar-N(OH)₂ B->C + 2H⁺, + e⁻ D Ar-NHOH C->D - H₂O E Ar-NH₂ D->E + 2H⁺, + 2e⁻

Caption: Simplified mechanism of nitro group reduction by iron.

Comparative Analysis of Reduction Methods

FeatureCatalytic Hydrogenation (Raney Ni)Iron-Mediated Reduction (Fe/NH₄Cl)
Chemoselectivity Good, generally avoids dehalogenation with Raney Ni.[6]Excellent, highly tolerant of other functional groups.[8][9]
Reaction Conditions Room temperature, requires pressure equipment.[5]Reflux temperature, standard glassware.[8]
Work-up Simple filtration to remove catalyst.[5]Filtration followed by extraction and basification.[8]
Safety Requires handling of flammable H₂ gas and pyrophoric catalyst.[10]Reagents are generally less hazardous.
Scalability Readily scalable with appropriate equipment.Scalable and cost-effective for large-scale synthesis.[11]

Conclusion

The reduction of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole to its 4-amino derivative is a critical transformation for the synthesis of medicinally relevant compounds. Both catalytic hydrogenation with Raney Nickel and iron-mediated reduction offer effective and reliable pathways to the desired product. The choice between these methods will depend on the available equipment, scale of the reaction, and specific safety considerations of the laboratory. The iron/ammonium chloride method is often preferred for its operational simplicity and excellent chemoselectivity, while catalytic hydrogenation provides a clean and efficient alternative. By following the detailed protocols and considering the comparative data presented, researchers can confidently select and execute the optimal procedure for their synthetic needs.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Sn2+ reduction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • PMC. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction.... Retrieved from [Link]

  • Google Patents. (n.d.). US3328465A - Process for the hydrogenation of nitro compounds.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • RSC Publishing. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Containing Aminated Activated Carbons: Hydrogenation of Aromatic Nitro Compounds. Retrieved from [Link]

  • RSC Publishing. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Retrieved from [Link]

  • Wako. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Nature. (n.d.). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. Retrieved from [Link]

  • Google Patents. (n.d.). US3736266A - Preparation of carbon supported palladium catalysts.
  • MDPI. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Retrieved from [Link]

  • Targets in Heterocyclic Systems. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
  • ACS Publications. (n.d.). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Retrieved from [Link]

Sources

Application Note: In Vitro Pharmacological Profiling of 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Scientists Compound: 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole (CAS: 333311-65-2)

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of antimicrobial, antiviral, and antineoplastic agents[1]. Specifically, 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole serves as a highly versatile building block and pharmacological probe. The structural combination of a lipophilic 4-chlorobenzyl moiety and a redox-active 4-nitro group provides two distinct avenues for in vitro assay development:

  • Prodrug Activation via Nitroreductases: In bacterial and parasitic models, the 4-nitro group is a classic substrate for Type I (oxygen-insensitive) nitroreductases. Sequential reduction of the nitro group yields highly reactive nitroso and hydroxylamine intermediates that induce lethal DNA damage [2]. This makes the compound an excellent probe for antimicrobial and antiparasitic screening.

  • Antiviral and Cytotoxicity Screening: Halogenated benzyl-pyrazole derivatives have demonstrated significant efficacy in inhibiting Hepatitis C Virus (HCV) replication and exhibiting broad-spectrum cytotoxicity against NCI-60 tumor cell lines [3].

This application note provides field-validated, step-by-step in vitro protocols for evaluating 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole across both microbiological and mammalian cell-based platforms.

Physicochemical Properties & Reagent Preparation

Before initiating biological assays, it is critical to understand the compound's solubility profile. The presence of the chlorobenzyl group imparts significant lipophilicity, necessitating the use of Dimethyl Sulfoxide (DMSO) as a primary vehicle.

Table 1: Compound Specifications
PropertyValueExperimental Implication
Chemical Formula C10H8ClN3O2N/A
Molecular Weight 237.64 g/mol Use for molarity calculations.
LogP (Predicted) ~2.5 - 3.0Highly lipophilic; prone to precipitation in aqueous media.
Primary Solvent 100% DMSOStock solutions must be kept anhydrous to prevent degradation.
Max Assay DMSO % ≤ 0.5% (v/v)Exceeding 0.5% DMSO causes baseline cytotoxicity in HepG2 cells.
Stock Solution Preparation (10 mM)
  • Weigh exactly 2.38 mg of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole.

  • Dissolve in 1.0 mL of sterile, cell-culture grade, anhydrous DMSO.

  • Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature until fully dissolved.

  • Aliquot into 50 µL volumes in amber microcentrifuge tubes (the nitro group is photosensitive) and store at -20°C.

Protocol 1: Nitroreductase-Dependent Antimicrobial Assay

This protocol utilizes the Resazurin Microtiter Assay (REMA) to evaluate the compound's antimicrobial efficacy. We employ a microaerophilic/anaerobic incubation step because oxygen competes with the nitro group for electrons during Type II (oxygen-sensitive) nitroreductase cycling. Anaerobic conditions force the bacteria to utilize Type I nitroreductases, ensuring complete reduction of the pyrazole to its cytotoxic hydroxylamine form [2].

NitroreductasePathway Prodrug 1-(4-chlorobenzyl)- 4-nitro-1H-pyrazole Enzyme Bacterial Type I Nitroreductase (NfsA/NfsB) Prodrug->Enzyme Binding Intermediate Reactive Hydroxylamine Intermediate Enzyme->Intermediate 4e- Reduction (NADH dependent) Damage DNA Crosslinking & Cell Death Intermediate->Damage Covalent Binding

Figure 1: Mechanism of Type I nitroreductase-mediated activation of 4-nitro-pyrazoles into cytotoxic species.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Grow the target bacterial strain (e.g., S. aureus or E. coli) overnight in Mueller-Hinton Broth (MHB) at 37°C.

    • Adjust the culture turbidity to a 0.5 McFarland standard, then dilute 1:100 in fresh MHB to achieve ~10^6 CFU/mL.

  • Compound Dilution (96-Well Plate):

    • Add 100 µL of MHB to columns 2-12 of a 96-well clear-bottom plate.

    • Add 198 µL of MHB and 2 µL of the 10 mM compound stock to column 1 (100 µM final top concentration, 1% DMSO).

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing to column 10. Discard 100 µL from column 10. (Column 11 is the growth control; Column 12 is the sterile media blank).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to columns 1-11. The final maximum DMSO concentration is now 0.5%, and the top compound concentration is 50 µM.

  • Incubation:

    • Seal the plate with a breathable membrane. Incubate at 37°C for 18 hours under microaerophilic conditions (to maximize nitroreductase activation).

  • Resazurin Readout:

    • Add 30 µL of 0.015% (w/v) resazurin solution to all wells.

    • Incubate for an additional 2–4 hours.

    • Interpretation: Viable bacteria reduce blue resazurin to pink, fluorescent resorufin. Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing the blue-to-pink color change.

Protocol 2: Mammalian Cell Cytotoxicity & Antiviral (HCV) Screening

To evaluate the compound's potential as an antiviral or antineoplastic agent [3], it is imperative to run parallel assays: one measuring viral RNA replication and another measuring host cell viability. A compound is only a true antiviral if it inhibits viral replication at concentrations that do not kill the host cell (Selectivity Index).

AssayWorkflow Start Seed HepG2 Cells (96-well plates) Infection HCV Replicon Transfection or Viral Infection Start->Infection Treatment Treat with 1-(4-chlorobenzyl)- 4-nitro-1H-pyrazole (0.1 - 100 µM) Infection->Treatment Split Treatment->Split Assay1 Viability Assay (MTT) Determine CC50 Split->Assay1 Assay2 RT-qPCR (Viral RNA) Determine EC50 Split->Assay2 Analysis Calculate Selectivity Index (SI) SI = CC50 / EC50 Assay1->Analysis Assay2->Analysis

Figure 2: Parallel High-Throughput Screening (HTS) workflow for determining antiviral Selectivity Index (SI).

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest HepG2 cells (hepatocellular carcinoma) at 80% confluence.

    • Seed cells at a density of 1 × 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS in two parallel 96-well plates (Plate A for Cytotoxicity, Plate B for Antiviral Activity).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Viral Infection (Plate B Only):

    • Infect Plate B with the HCV replicon or virus at a Multiplicity of Infection (MOI) of 0.1. Incubate for 2 hours, then wash with PBS to remove unbound virus.

  • Compound Treatment:

    • Prepare a 10-point dose-response curve of the pyrazole compound in DMEM (max DMSO 0.5%).

    • Aspirate media from both plates and add 100 µL of the compound dilutions. Incubate for 72 hours.

  • Endpoint 1: Cytotoxicity (Plate A - MTT Assay):

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

    • Read absorbance at 570 nm. Calculate the 50% Cytotoxic Concentration ( CC50​ ).

  • Endpoint 2: Antiviral Activity (Plate B - RT-qPCR):

    • Lyse the cells and extract total RNA using a commercial 96-well RNA extraction kit.

    • Perform one-step RT-qPCR targeting the HCV 5'-UTR region.

    • Normalize viral RNA levels against a housekeeping gene (e.g., GAPDH). Calculate the 50% Effective Concentration ( EC50​ ).

Data Analysis & Quality Control

To ensure the assay is a self-validating system, researchers must apply strict Quality Control (QC) metrics:

  • Z'-Factor Calculation: Ensure the assay window between the positive control (e.g., Ribavirin for HCV, Ciprofloxacin for bacteria) and the negative control (0.5% DMSO vehicle) yields a Z'-factor > 0.5.

  • Selectivity Index (SI): The therapeutic potential of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is quantified by the SI equation:

    SI=EC50​CC50​​

    An SI > 10 indicates a specific pharmacological effect rather than general membrane disruption or non-specific toxicity.

References

  • Karati, D., Mahadik, K. R., Trivedi, P., & Kumar, D. (2022). A Molecular Insight into Pyrazole Congeners as Antimicrobial, Anticancer, and Antimalarial Agents. Medicinal Chemistry, 18(10), 1044-1059. Available at:[Link]

  • De Luca, C., et al. (1998). Synthesis, metabolism and structure-mutagenicity relationships of novel 4-nitro-(imidazoles and pyrazoles) in Salmonella typhimurium. PubMed. Available at:[Link]

  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve the complex solvation issues associated with 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole .

Handling highly lipophilic, planar aromatic compounds in Dimethyl Sulfoxide (DMSO) requires more than just mixing powder and solvent; it requires an understanding of thermodynamic states, solvent hygroscopicity, and kinetic energy. This guide provides field-proven, self-validating protocols to ensure the integrity of your stock solutions and biological assays.

Compound Profile & Solvation Dynamics

To troubleshoot solubility, we must first analyze the molecular architecture of the compound. 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole features a planar pyrazole core, an electron-withdrawing nitro group, and a highly lipophilic chlorobenzyl moiety. These features promote strong intermolecular π−π stacking, resulting in a high lattice energy that inherently resists dissolution.

Table 1: Physicochemical Properties and Solvation Impact

Physicochemical PropertyEstimated ValueImpact on Solvation Dynamics
Molecular Weight 237.64 g/mol Moderate; generally falls within acceptable limits for standard DMSO solvation.
LogP (Lipophilicity) ~ 3.2 - 3.8High lipophilicity (driven by the chlorobenzyl group) severely limits aqueous solubility and increases reliance on organic solvents.
Hydrogen Bond Donors 0Lack of H-donors reduces favorable interactions with aqueous assay buffers, increasing the risk of "crashing out" upon dilution.
Hydrogen Bond Acceptors 3 - 4Nitro and pyrazole nitrogens can accept H-bonds from water, making the compound highly sensitive to moisture contamination in DMSO.
Crystallinity High (Planar)Strong intermolecular stacking creates a high lattice energy. Once crystallized, it is exceedingly difficult to redissolve.

Mechanistic Insights: The Physics of Precipitation

Why does a compound that initially dissolves in DMSO suddenly precipitate days later? The answer lies in the intersection of thermodynamics and solvent physics.

  • The Hygroscopic Nature of DMSO: DMSO is a powerful polar aprotic solvent, but it is notoriously hygroscopic. When a DMSO stock is opened to ambient air, it rapidly absorbs atmospheric moisture. Water acts as an anti-solvent for the lipophilic chlorobenzyl moiety. This water uptake depresses the freezing point of the solvent and pushes the dissolved compound from a stable soluble zone into an unstable supersaturated zone.

  • Freeze-Thaw Synergy & Crystallization: Repeated freeze-thaw cycles of "wet" DMSO stocks provide the kinetic activation energy required for rapid nucleation. Once the compound crystallizes out of the DMSO/water mixture, it adopts a lower-energy, higher-melting-point thermodynamic state. This crystalline form is significantly less soluble in DMSO than the original amorphous powder .

  • Aqueous "Crash Out" (Kinetic vs. Thermodynamic Solubility): When diluting the DMSO stock into aqueous assay buffers, the local concentration of water spikes instantly. If the dilution is not managed kinetically, the compound undergoes rapid nucleation and precipitates before it can evenly disperse, leading to false negatives in biological assays .

Self-Validating Standard Operating Procedures (SOPs)

Do not rely on naked-eye observations alone. The following protocols are designed as self-validating systems to ensure absolute solubility.

Protocol A: Rescuing a Precipitated DMSO Stock

Causality: Applying thermal and mechanical kinetic energy to disrupt the crystalline lattice and force the compound back into solution.

  • Thermal Incubation: Place the sealed vial in a water bath set to 37°C – 50°C for 15 minutes. Why? Endothermic dissolution requires heat to break the newly formed crystalline bonds.

  • Mechanical Cavitation: Transfer the vial to a bath sonicator for 10 minutes. The acoustic waves create microscopic cavitation bubbles that physically break apart the aggregates.

  • Validation Step (The Tyndall Effect): In a dark room, shine a laser pointer directly through the vial.

    • Pass: The laser beam passes through invisibly. The compound is fully dissolved.

    • Fail: The laser beam path is visible (light scattering). Micro-precipitates are still present. The stock has degraded into a lower-energy crystalline state and must be discarded .

Protocol B: Preparation of a Fresh, Anhydrous Stock

Causality: Preventing water uptake and eliminating freeze-thaw cycles to maintain the compound in a stable soluble state.

  • Solvent Selection: Use only fresh, unopened Anhydrous DMSO (sealed under argon).

  • Solubilization: Weigh the amorphous powder and add the anhydrous DMSO to achieve a maximum concentration of 10 mM. (Concentrations above 10 mM drastically increase the statistical probability of precipitation) .

  • Immediate Aliquoting: Divide the stock into single-use volumes (e.g., 10 µL aliquots) in tightly sealed polypropylene tubes.

  • Storage & Validation: Store at -80°C inside a secondary container with desiccant to absolutely prevent moisture ingress . Validation: Track freeze-thaw cycles on the tube label. Discard any tube that has been thawed more than once.

Protocol C: Aqueous Assay Dilution (Preventing "Crash Out")

Causality: Lowering the surface tension of the aqueous buffer and preventing localized high concentrations of the hydrophobic compound.

  • Buffer Preparation: Pre-warm your aqueous assay buffer to 37°C and add a compatible surfactant (e.g., 0.05% Tween-20 or 0.1% BSA) to encapsulate the lipophilic chlorobenzyl group.

  • Kinetic Mixing: Establish a vigorous vortex in the aqueous buffer tube.

  • Dropwise Addition: While vortexing, add the DMSO stock dropwise directly into the center of the vortex. Do not let the DMSO touch the dry walls of the tube.

  • Validation Step (Optical Density): Measure the OD of the final solution at 600 nm against a buffer blank. An OD600​>0.05 indicates colloidal aggregation. If this occurs, you must increase the surfactant concentration or lower the final compound concentration.

Troubleshooting Workflow

G N1 Precipitation Observed in DMSO Stock N2 Stock History? N1->N2 N3 Freshly Prepared (< 24 hours) N2->N3 Fresh N4 Stored Stock (Multiple Freeze-Thaws) N2->N4 Stored N5 Warm to 37°C & Bath Sonicate N3->N5 N6 Acoustic Sonication (Difficult Recovery) N4->N6 N7 Did it redissolve? N5->N7 N6->N7 N8 Success: Aliquot & Store at -80°C N7->N8 Yes N9 Fail: Discard & Prep Anhydrous Stock N7->N9 No

Fig 1: Decision tree for troubleshooting 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole precipitation.

Frequently Asked Questions (FAQs)

Q: My 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole stock was clear yesterday at room temperature, but today there are needle-like crystals at the bottom. What happened? A: You are observing the shift from kinetic solubility to thermodynamic solubility. When first dissolved, the compound entered a metastable supersaturated state. Over 24 hours, the planar pyrazole rings underwent π−π stacking, reaching thermodynamic equilibrium and crystallizing out. To prevent this, stocks must be aliquoted and frozen immediately after preparation.

Q: Can I store diluted aqueous working solutions of this compound for my cell assays? A: No. Aqueous working solutions of lipophilic organic compounds should never be stored. Due to the lack of hydrogen bond donors and high LogP, the compound will inevitably precipitate or adhere to the plastic walls of the container over time. Always prepare fresh working solutions from your DMSO stock immediately before the experiment.

Q: I am getting highly variable IC50​ results in my biological assays. Could this be related to solubility? A: Yes. This is a classic symptom of "crashing out." If the compound precipitates upon addition to the assay media, the actual concentration of the drug available to the cells is drastically lower than your calculated concentration, leading to false negatives or high variability. Implement Protocol C and use the OD600​ validation step to ensure the compound remains in solution.

Q: What is the maximum concentration I should use for my DMSO stock? A: While amorphous compounds might initially dissolve at 30 mM or higher, we strongly recommend capping the stock concentration at 10 mM . Research indicates that exceeding 10 mM exponentially increases the failure rate of high-throughput screening compounds due to precipitation during freeze-thaw cycles .

References

  • Lipinski, C. A. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath. URL:[Link][1]

  • Popa-Burke, I. G., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. URL:[Link][2]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Hampton Research. URL: [Link][3]

Sources

Technical Support Center: Optimizing Crystallization Conditions for 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and pharmaceutical scientists working on the purification of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole. Successful crystallization is critical for achieving high purity, which is essential for accurate analytical characterization, biological assays, and drug development. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of crystallization.

The target molecule, 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, possesses moderate lipophilicity and contains both hydrogen bond acceptors (nitro group, pyrazole nitrogens) and a non-polar chlorobenzyl moiety.[1][2] This structure suggests solubility in a range of polar aprotic and some polar protic solvents, making solvent selection a key variable in optimizing crystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization process in a direct question-and-answer format.

Issue 1: My compound is "oiling out" instead of forming crystals.

Question: I dissolved my crude 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole in a hot solvent, but upon cooling, a liquid layer (oil) separated instead of solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute precipitates from a supersaturated solution at a temperature above its own melting point.[3][4] The resulting oil is a liquid phase of your compound, which often traps impurities and rarely solidifies into a pure crystalline form.

Causality & Solutions:

  • High Solute Concentration: The solution is too concentrated, causing the compound to precipitate prematurely while the solution is still too warm.

    • Solution: Re-heat the mixture to dissolve the oil, then add 10-20% more solvent.[4][5] This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.

  • Rapid Cooling: Cooling the solution too quickly can cause the concentration of the solute to exceed the solubility limit so rapidly that molecules don't have time to orient into an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature over several hours.[5][6]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to the melting point of your compound. Impurities can also lower the melting point of the mixture, exacerbating this issue.

    • Solution: Select a solvent with a lower boiling point. If using a solvent mixture, try adjusting the ratio to favor the "poorer" solvent (the one your compound is less soluble in), which can also lower the overall boiling point and solubility.[5][7]

Issue 2: No crystals are forming, even after cooling for a long time.

Question: My solution has cooled to room temperature (and even in an ice bath), but it remains clear. What should I do to induce crystallization?

Answer:

This indicates that the solution is not sufficiently supersaturated, or that the kinetic barrier to nucleation (the formation of the first stable crystal seeds) has not been overcome.[8][9]

Causality & Solutions:

  • Excess Solvent: This is the most common reason for crystallization failure.[4] The compound remains fully dissolved even at low temperatures.

    • Solution: Reduce the solvent volume by gentle heating or under a stream of nitrogen, then allow the solution to cool again.[3][4] A good rule of thumb is to remove 20-30% of the solvent before re-cooling.

  • Inhibition of Nucleation: Crystal formation requires an initial nucleation event.[9] Perfectly smooth surfaces and high-purity solutions can sometimes hinder this process.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[6]

    • Solution 2 (Seeding): If you have a small amount of pure solid, add a single tiny crystal (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[6]

    • Solution 3 (Anti-Solvent Addition): If your compound is dissolved in a "good" solvent, you can slowly add a "poor," miscible solvent (an anti-solvent) until the solution becomes faintly cloudy (turbid).[9][10] Then, add a drop or two of the good solvent to redissolve the precipitate and allow it to stand.

Issue 3: I'm getting very fine needles, but I need larger, block-like crystals for X-ray diffraction.

Question: My crystallization yields a mass of fine needles. How can I modify the crystal habit to obtain more equi-dimensional crystals suitable for single-crystal X-ray analysis?

Answer:

Crystal habit (the external shape of a crystal) is determined by the relative growth rates of different crystal faces.[11] Rapid crystallization often leads to needle-like morphologies. To get larger, blockier crystals, you need to slow down the crystal growth process and potentially alter the solvent environment.

Causality & Solutions:

  • High Supersaturation/Rapid Growth: Fast crystal growth, driven by high levels of supersaturation, often favors elongation along one axis, resulting in needles.

    • Solution: Reduce the rate of supersaturation. This can be achieved by very slow cooling, or by using a vapor diffusion or solvent layering technique where the concentration changes over days instead of hours.[12]

  • Solvent Effects: The solvent can interact differently with various crystal faces, promoting or inhibiting growth in specific directions.

    • Solution: Experiment with different solvents. A solvent that has stronger interactions with the faster-growing faces can slow their growth, allowing other faces to catch up, leading to a more block-like shape.[13][14] Consider solvents with different hydrogen bonding capabilities or polarities.

  • Use of Additives: Trace amounts of other molecules can adsorb to specific crystal faces and inhibit their growth, thereby modifying the overall habit.[13][14]

    • Solution (Advanced): While complex, adding a small amount (e.g., <1%) of a structurally similar molecule can sometimes alter the crystal habit. This is an experimental approach that requires careful investigation.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole?

A1: The ideal solvent is one in which your compound is very soluble when hot and poorly soluble when cold.[15][16][17] Given the structure, a systematic screening is recommended.

Solvent ClassExamplesRationale
Alcohols Ethanol, Isopropanol (IPA)The hydroxyl group can interact with the nitro group, while the alkyl chain interacts with the benzyl ring. Often provides the desired "soluble hot, insoluble cold" profile.[18]
Esters Ethyl AcetateA moderately polar solvent that is a good starting point for many organic compounds.[7]
Ketones AcetoneA polar aprotic solvent; often a strong solvent, so may need to be used in a solvent/anti-solvent pair.[7]
Aromatic TolueneMay have good solubility due to π-π stacking interactions with the benzyl and pyrazole rings. Often requires cooling to low temperatures.
Solvent Pairs Ethanol/Water, Acetone/HexaneUsed when no single solvent is ideal. Dissolve the compound in a minimum of the "good" hot solvent (e.g., ethanol) and slowly add the "poor" anti-solvent (e.g., water) until turbidity appears.[7][10]

Q2: How do I perform a small-scale solvent screen efficiently?

A2: Use small vials or test tubes. Place ~10-20 mg of your crude material in each vial. Add a potential solvent dropwise at room temperature until the solid dissolves or you've added ~0.5 mL.

  • If it dissolves at room temp: The solvent is too good. It might be useful as the "good" solvent in a two-solvent system.[16][19]

  • If it doesn't dissolve: Heat the vial gently. If the solid dissolves when hot, this is a promising candidate solvent.[16][19] Allow it to cool slowly to room temperature and then in an ice bath to observe crystal formation.

  • If it remains insoluble when hot: The solvent is unsuitable.

Q3: My crystallized product is still impure. What can I do?

A3: This suggests that the impurities have similar solubility to your product in the chosen solvent, or that they were trapped within the crystals during rapid growth.

  • Solution 1: Re-crystallize the material, but this time, ensure the cooling process is much slower. Slower growth is more selective and less likely to incorporate impurities into the crystal lattice.[15][17]

  • Solution 2: Try a completely different solvent system. The solubility profile of the impurities may be sufficiently different in another solvent, allowing for better separation.

  • Solution 3: If the impurities are colored or highly polar, consider a pre-purification step. Dissolve the crude material in a suitable solvent, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal (and adsorbed impurities) before proceeding with the crystallization.[6]

Visualized Workflow: Troubleshooting Crystallization

The following diagram outlines a decision-making process for troubleshooting common crystallization problems.

G Troubleshooting Crystallization Workflow start Dissolve Crude Compound in Minimum Hot Solvent cool Allow to Cool Slowly start->cool observe Observe Outcome cool->observe crystals Good Crystals Formed observe->crystals Success oil Compound 'Oils Out' observe->oil Problem no_xtal No Crystals Form observe->no_xtal Problem poor_xtal Poor Quality Crystals (Needles, Powder) observe->poor_xtal Problem oil_sol_1 Re-heat & Add More Solvent oil->oil_sol_1 oil_sol_3 Change Solvent oil->oil_sol_3 If persistent no_xtal_sol_1 Reduce Solvent Volume (Evaporate) no_xtal->no_xtal_sol_1 no_xtal_sol_3 Add Anti-Solvent no_xtal->no_xtal_sol_3 Alternative poor_xtal_sol_1 Re-dissolve & Cool Slower poor_xtal->poor_xtal_sol_1 poor_xtal_sol_2 Try Vapor Diffusion or Layering poor_xtal->poor_xtal_sol_2 For X-ray oil_sol_1->cool oil_sol_2 Cool Even Slower oil_sol_1->oil_sol_2 oil_sol_2->cool no_xtal_sol_1->cool no_xtal_sol_2 Induce Nucleation (Scratch or Seed) no_xtal_sol_1->no_xtal_sol_2 no_xtal_sol_2->cool poor_xtal_sol_1->cool

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry. Retrieved from [Link]

  • Pavia, D. L. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • Shete, A. S., Murthy, S., & Kulkarni, S. B. (2020). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm, 22(30), 4991-5007. Retrieved from [Link]

  • Lee, A. Y., et al. (2006). Methods of modifying crystal habit. Google Patents.
  • Chadha, R., et al. (2012). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. Pharmaceutical Research, 29(9), 2441-2454. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Kumar, D., et al. (2021). Crystal habit modification of sodium chloride using habit modifiers: a dive into more than 50 years of research & development on crystal habit modification of rock-salt crystals. CrystEngComm, 23(1), 28-46. Retrieved from [Link]

  • Organ, M. G., et al. (2012). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Organic Process Research & Development, 16(9), 1546-1552. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation. Retrieved from [Link]

  • JoVE. (2025). Crystal Growth: Principles of Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 4 - Crystallization. Retrieved from [Link]

  • AIJR Books. (2024). Sonocrystallization Approach to Modify Crystal Habit for Improving Powder Processability. Retrieved from [Link]

  • Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Organ, M. G., et al. (2014). Development of Flow Processes for the Syntheses of N-Aryl Pyrazoles and Diethyl Cyclopropane-cis-1,2-dicarboxylate. Organic Process Research & Development, 18(11), 1363-1373. Retrieved from [Link]

  • Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396. Retrieved from [Link]

  • Li, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Organic Letters, 24(30), 5559-5564. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Alam, S., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(10), 1386. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of pyrazole derivatives.
  • PubChemLite. (n.d.). 1-(4-chlorobenzyl)-4-nitro-1h-pyrazole. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Impurities in 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemoselective challenges of synthesizing 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole via N-alkylation.

Unlike the alkylation of asymmetric pyrazoles, which often requires complex strategies to control N1 vs. N2 regioselectivity, 4-nitro-1H-pyrazole benefits from structural symmetry[1]. Because of rapid tautomerization and the symmetrical nature of the 4-position, alkylation at either nitrogen yields the exact same target product[1]. Consequently, our troubleshooting efforts bypass regioselectivity and focus entirely on chemoselectivity : preventing over-alkylation, mitigating solvolysis, and driving the reaction to complete conversion[2].

Part 1: Mechanistic Pathway & Impurity Formation

Understanding the causality behind impurity formation is the first step in troubleshooting. The diagram below illustrates the intended reaction pathway alongside the two most common side reactions: over-alkylation and hydrolysis.

ReactionPathway SM1 4-Nitro-1H-pyrazole (Nucleophile) Base Deprotonation (K2CO3 in DMF/MeCN) SM1->Base SM2 4-Chlorobenzyl Chloride (Electrophile) Imp2 4-Chlorobenzyl Alcohol (Hydrolysis Impurity) SM2->Imp2 Trace H2O / OH- Product 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole (Target Product) Base->Product + SM2 (Main Pathway) Imp1 Quaternary Pyrazolium Salt (Over-alkylation Impurity) Product->Imp1 Excess SM2

Mechanism of target N-alkylation and primary impurity pathways.
Part 2: Troubleshooting FAQs

Q1: Why am I observing a highly polar impurity that streaks on TLC and has a high mass in LC-MS? A: This is likely a quaternary pyrazolium salt caused by over-alkylation[3].

  • Causality: Once the target product forms, the remaining nitrogen atom retains a degree of nucleophilicity. If the reaction is pushed with excessively high temperatures or an excess of 4-chlorobenzyl chloride, this nitrogen can attack a second electrophile molecule, forming a permanently charged pyrazolium species[3].

  • Solution: Maintain strict stoichiometry (1.00 to 1.05 equivalents of alkylating agent) and control the addition rate of the electrophile to prevent localized high concentrations.

Q2: My LC-MS shows a significant peak corresponding to 4-chlorobenzyl alcohol. How is this forming? A: This is a product of competitive hydrolysis of your alkylating agent.

  • Causality: Potassium carbonate (K₂CO₃) is highly hygroscopic. If your solvent (e.g., DMF or MeCN) is not strictly anhydrous, trace water reacts with the carbonate to generate hydroxide ions. Hydroxide is a hard, aggressive nucleophile that outcompetes the softer pyrazolate anion for the 4-chlorobenzyl chloride, yielding 4-chlorobenzyl alcohol.

  • Solution: Use strictly anhydrous solvents, oven-dried K₂CO₃, and run the reaction under an inert argon or nitrogen atmosphere.

Q3: The reaction stalls at 80% conversion, leaving unreacted 4-nitro-1H-pyrazole. Should I add a stronger base like NaH? A: Avoid NaH unless absolutely necessary.

  • Causality: While 4-nitropyrazole is highly acidic (pKa ~9.6) due to the electron-withdrawing nitro group, stalling is usually a kinetic issue related to solvent polarity or base solubility rather than thermodynamic acidity. K₂CO₃ is perfectly adequate for deprotonation, but the resulting potassium pyrazolate must remain in solution to react[1].

  • Solution: Switching from MeCN to a more polar aprotic solvent like DMF and heating to 90 °C is usually sufficient to drive the reaction to >95% conversion without the degradation risks associated with NaH[2].

Part 3: Troubleshooting Workflow

Troubleshooting Start Impurity Detected (LC-MS / TLC) Check Identify Impurity Mass/Rf Start->Check Type1 Unreacted SM (Low Conversion) Check->Type1 Type2 Dialkylated (Pyrazolium Salt) Check->Type2 Type3 Hydrolysis (Benzyl Alcohol) Check->Type3 Sol1 Increase Temp to 80-90°C Check Base Quality Type1->Sol1 Sol2 Reduce Electrophile to 1.05 eq Slower Addition Rate Type2->Sol2 Sol3 Use Anhydrous Solvent Protect from Ambient Moisture Type3->Sol3

Decision matrix for identifying and resolving N-alkylation impurities.
Part 4: Quantitative Data & Solvent Optimization

The choice of solvent and base directly dictates the impurity profile. Below is a summary of quantitative outcomes based on standard optimization matrices.

Solvent SystemBaseTemp (°C)Typical ConversionPrimary Impurity ProfileMechanistic Causality
DMF (Anhydrous) K₂CO₃90>95%Quaternary salts (1-3%)High solubility of the pyrazolate intermediate promotes fast reaction, but elevated temperatures risk over-alkylation[2].
MeCN (Anhydrous) K₂CO₃8085-90%Unreacted SM (5-10%)Lower boiling point limits temperature; cleaner impurity profile but requires longer reaction times[1].
Water / DCM NaOH (PTC)RT<50%4-Chlorobenzyl alcohol (>20%)Aqueous biphasic conditions cause rapid competitive hydrolysis of the alkylating agent.
Part 5: Self-Validating Experimental Protocol

To ensure high purity and reproducibility, follow this self-validating methodology. Every step contains a physical cue to confirm the reaction is proceeding as intended.

Step 1: Reagent Preparation & Deprotonation

  • Charge a flame-dried flask with 4-nitro-1H-pyrazole (1.00 eq) and oven-dried K₂CO₃ (1.50 eq).

  • Add anhydrous DMF (8 mL per 1 g of pyrazole) under an argon atmosphere[2].

  • Stir at room temperature for 30 minutes.

  • Self-Validation Check: The mixture will transition from a clear solution to a fine, opaque suspension. This visual change confirms the successful deprotonation and formation of the potassium pyrazolate salt.

Step 2: Electrophile Addition

  • Dilute 4-chlorobenzyl chloride (1.05 eq) in a small volume of anhydrous DMF.

  • Add the electrophile solution dropwise over 15 minutes via an addition funnel or syringe pump.

  • Self-Validation Check: A slight exotherm should be detectable upon addition. Controlling the drop rate prevents localized pooling of the electrophile, directly mitigating the formation of quaternary pyrazolium impurities[3].

Step 3: Heating & Monitoring

  • Heat the reaction mixture to 90 °C for 8 hours[2].

  • Monitor via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Self-Validation Check: The starting material (4-nitro-1H-pyrazole) should disappear, replaced by a single, higher-Rf UV-active spot. If a baseline streak appears, over-alkylation is occurring; immediately cool the reaction.

Step 4: Quench & Isolation

  • Cool the reaction to room temperature and concentrate partially under vacuum to remove excess DMF[2].

  • Pour the crude mass into rapidly stirring ice water (3x volume of remaining DMF).

  • Self-Validation Check: The target product, 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, is highly crystalline and will immediately precipitate as a solid. If the product "oils out" at the bottom of the flask, this indicates the presence of residual DMF or 4-chlorobenzyl alcohol impurities. In the event of oiling, extract with chloroform, dry over Na₂SO₄, and purify via silica gel chromatography[2].

References
  • Title: Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction Source: Organic Process Research & Development - ACS Publications URL: 1

  • Title: Regioselective and Guided C–H Activation of 4-Nitropyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL: 2

  • Title: Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) Source: PMC (National Institutes of Health) URL: 3

Sources

preventing degradation of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we address common questions and provide in-depth troubleshooting guides based on established principles of organic chemistry and material handling.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is developing a yellowish or brownish tint over time. What is causing this discoloration?

A1: A color change to a yellowish or brownish hue is a common indicator of degradation in nitroaromatic compounds.[1] This is often due to photodegradation (exposure to light) or thermal degradation (exposure to elevated temperatures), which can lead to the formation of colored byproducts.[1] To prevent this, it is critical to store the compound in an amber glass vial or otherwise protected from light, and at a reduced temperature.[1][2]

Q2: I've stored my compound as a solid in the freezer, but I'm observing new impurity peaks in my HPLC analysis. What could be the issue?

A2: The appearance of new peaks on an HPLC chromatogram indicates degradation, even at low temperatures.[2] This could be due to several factors. Firstly, the presence of moisture can facilitate hydrolysis.[2][3] Secondly, if not stored under an inert atmosphere, the compound can undergo slow oxidation.[2] It is recommended to store the solid compound in a desiccated, oxygen-free environment, such as a sealed container with a desiccant under a nitrogen or argon atmosphere.[1][2]

Q3: How stable is 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole in solution? Can I store it dissolved in a solvent?

A3: The stability of the compound in solution is highly dependent on the solvent and storage conditions. For long-term storage, it is generally best to store the compound as a dry solid.[1] If a stock solution is necessary, use a high-purity, dry aprotic solvent like acetonitrile or dimethyl sulfoxide (DMSO). Aqueous buffers, especially at a basic pH, could promote hydrolysis of the pyrazole moiety.[2][3] It is crucial to perform a stability study in the chosen solvent if long-term solution storage is required.[1]

Q4: What are the primary chemical groups on this molecule that are susceptible to degradation?

A4: The primary points of susceptibility on 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole are the nitro group and the pyrazole ring itself.

  • Nitro Group: Nitro-substituted aromatic and heterocyclic compounds can be prone to thermal decomposition and photodegradation.[1][2][4]

  • Pyrazole Ring: While the pyrazole ring is generally aromatic and stable, certain substituents can make it susceptible to hydrolysis, particularly under basic conditions.[2][3] The N-N bond can also be a site of cleavage under certain energetic conditions.

Q5: What are the ideal storage conditions for long-term stability?

A5: Based on the chemical nature of this compound, the following conditions are recommended to maximize shelf life:

ParameterRecommended ConditionRationale
Temperature -20°C (Frozen)Reduces the rate of all potential chemical degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.[1][2]
Light Protected from light (Amber vial)Prevents photodegradation.[1][2]
Moisture Dry/DesiccatedPrevents hydrolysis.[2]
Form SolidGenerally more stable than solutions for long-term storage.[1]

Troubleshooting Degradation Issues

If you suspect your sample of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole has degraded, follow this logical workflow to identify the cause and remedy the situation.

Troubleshooting_Degradation start Start: Suspected Degradation (e.g., color change, new HPLC peaks) visual_check Visual Inspection: Is the solid discolored (yellow/brown)? start->visual_check hplc_check Analytical Check (HPLC): Are there new impurity peaks or a decrease in the main peak area? visual_check->hplc_check No storage_light Problem: Photodegradation Solution: Store in amber vials or wrap container in foil. Keep in dark. visual_check->storage_light Yes storage_temp Problem: Thermal Degradation Solution: Store at recommended temperature (-20°C). Avoid heat. hplc_check->storage_temp Yes end_good End: Compound is stable. Review handling procedures. hplc_check->end_good No re_purify Action: Re-purify a small sample (e.g., recrystallization) and re-analyze. storage_light->re_purify storage_atmosphere Problem: Oxidation Solution: Purge container with Ar or N2. Use sealed vials. storage_temp->storage_atmosphere storage_moisture Problem: Hydrolysis Solution: Store in a desiccator. Use dry solvents for solutions. storage_atmosphere->storage_moisture storage_moisture->re_purify end_degraded End: Compound has degraded. Implement new storage protocol. Consider resynthesis if necessary. re_purify->end_degraded

Caption: Workflow for troubleshooting the degradation of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

To accurately assess the purity of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole and detect any potential degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The following is a robust starting point for method development.[5]

Chromatographic Conditions:

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 275 nm (typical for nitropyrazoles)
Column Temperature 30 °C
Run Time 10 minutes

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation:

    • Prepare a primary stock solution of the reference standard at approximately 1 mg/mL in acetonitrile.

    • Perform serial dilutions with the mobile phase to create a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a small amount of the test sample.

    • Dissolve and dilute it with the mobile phase to a final concentration that falls within the established calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.

  • Analysis:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • The purity of the sample can be determined by comparing the area of the main peak to the total area of all peaks (Area % method). Degradation is indicated by the presence of additional peaks not present in the reference standard.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate decomposition.

Stress Conditions: [2]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid sample at 105°C for 24 hours.

  • Photodegradation: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.

Procedure:

  • Prepare solutions of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole under each of the stress conditions listed above.

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration.

  • Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) to identify and quantify the degradation products.

This information is invaluable for understanding the compound's intrinsic stability and for developing formulations or experimental conditions where the compound will be stable.

Potential Degradation Pathways

Based on the structure of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole and the known chemistry of related compounds, the following degradation pathways are plausible.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_photolysis Photolysis / Thermal Parent 1-(4-chlorobenzyl)- 4-nitro-1H-pyrazole Hydrolysis_Product 4-nitro-1H-pyrazole + 4-chlorobenzyl alcohol Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Reduction_Product 1-(4-chlorobenzyl)- 4-amino-1H-pyrazole Parent->Reduction_Product Reducing Agent or Photoreduction Polymeric_Byproducts Polymeric Byproducts & Ring Cleavage Products Parent->Polymeric_Byproducts hν or Δ

Caption: Plausible degradation pathways for 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Center for Biotechnology Information. [Link]

  • Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Preservation of Water Samples Containing Nitroaromatics and Nitramines. Defense Technical Information Center. [Link]

  • Formation and photostability of N-heterocycles in space: I. The effect of nitrogen on the photostability of small aromatic molecules. ResearchGate. [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. [Link]

  • 1-(4-chlorobenzyl)-4-nitro-1h-pyrazole. PubChem. [Link]

  • Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. ResearchGate. [Link]

  • Drug degradation pathways. Pharmacy 180. [Link]

  • Bacterial pathways for degradation of nitroaromatics. PubMed. [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. National Center for Biotechnology Information. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]

  • Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. [Link]

  • Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. ResearchGate. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Center for Biotechnology Information. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]

Sources

optimizing mobile phase for HPLC analysis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Method Development.

As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the analysis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole . This molecule presents a unique separation challenge: it combines a highly hydrophobic 4-chlorobenzyl moiety with a strongly electron-withdrawing, polarizable 4-nitro group on a nitrogen-rich pyrazole core.

To achieve a robust, reproducible, and self-validating High-Performance Liquid Chromatography (HPLC) method, we must look beyond basic parameters and understand the thermodynamic and chemical causality behind every experimental choice.

Section 1: Core Mobile Phase Selection & Optimization (FAQs)

Q: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier for this pyrazole derivative? A: I strongly recommend starting with Acetonitrile (ACN) . Causality: 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole possesses a highly polarizable 4-nitro group. While Methanol acts primarily as a hydrogen-bond donor and acceptor, Acetonitrile is a strong dipole[1]. ACN engages in dipole-dipole interactions with the nitro group, which often results in sharper peaks and better selectivity for nitroaromatics compared to the broader peaks typically seen with Methanol[2]. Furthermore, pyrazole derivatives exhibit unique thermodynamic retention behaviors in ACN/water mixtures; unlike typical reversed-phase behavior, adjusting the column temperature with ACN can induce significant selectivity changes due to enthalpy-entropy compensation[3].

Q: The molecule lacks strongly acidic or basic groups. Do I still need to control the pH of the aqueous mobile phase? A: Yes, strict pH control is mandatory. Causality: Even though the N1 position is substituted (preventing deprotonation) and the nitro/chloro groups are neutral, the N2 atom of the pyrazole ring retains weak basicity. More importantly, unendcapped residual silanols on the silica-based C18 stationary phase become ionized (SiO⁻) at pH > 4.0. These ionized silanols will engage in secondary ion-exchange interactions with the localized partial positive charges on the pyrazole ring, leading to severe peak tailing[4]. Adding 0.1% Formic Acid or Trifluoroacetic Acid (TFA) suppresses silanol ionization (keeping them protonated as SiOH) and ensures a robust, reproducible retention mechanism[1].

Section 2: Troubleshooting Chromatographic Anomalies

Q: Why am I observing severe peak tailing despite using a new C18 column? A: Assuming your pH is controlled, the most likely culprit is hydrophobic collapse (de-wetting) or column overloading. Causality: The 4-chlorobenzyl moiety makes this molecule highly hydrophobic. If your initial gradient or isocratic mobile phase contains >95% water to force retention, the highly hydrophobic C18 chains inside the column pores will repel the aqueous phase and collapse onto themselves[5]. This "de-wetting" drastically reduces the accessible surface area, causing the analyte to elute irregularly and exhibit severe tailing[5]. Solution: Always maintain at least 5-10% organic modifier (ACN or MeOH) in your mobile phase to keep the C18 phase fully extended and wetted[5].

Q: My retention times are shifting progressively throughout the sequence. How can I stabilize them? A: Progressive retention time drift is almost always a symptom of mobile phase composition changes or inadequate thermal equilibration . Causality: In reversed-phase chromatography, there is an exponential relationship between the retention factor ( k ) and the volume fraction of the organic solvent[6]. A mere 1% evaporation of Acetonitrile from your solvent reservoir can shift the retention time of a hydrophobic compound like 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole by 5% to 15%[6]. Solution: Ensure solvent reservoirs are tightly capped with proper venting valves. Additionally, flush the column with at least 10-20 column volumes (CVs) of the mobile phase before the first injection to ensure the stationary phase is fully saturated and thermally equilibrated[6].

Section 3: Step-by-Step Optimization Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Mobile Phase Preparation & Degassing

  • Action: Prepare the Aqueous Phase (0.1% Formic Acid in MS-grade H₂O) and Organic Phase (100% Acetonitrile). Filter both through a 0.22 µm PTFE membrane.

  • Causality: Filtration removes particulates that cause backpressure[4], while Formic Acid suppresses secondary silanol activity[1].

  • Validation Check: Monitor the pump pressure baseline for 10 minutes. A pressure fluctuation of < 1% indicates a properly degassed and particulate-free system.

Step 2: Isocratic Scouting & De-wetting Prevention

  • Action: Set the initial composition to 60% Aqueous / 40% Organic. Do not start at 100% aqueous.

  • Causality: Starting with 40% organic prevents the hydrophobic collapse of the C18 pores, ensuring the stationary phase remains fully wetted and interactive[5].

  • Validation Check: Inject a void volume marker (e.g., Uracil). If it elutes with a symmetrical peak shape (Asymmetry factor 0.9 - 1.1), the column is properly wetted.

Step 3: Gradient Optimization & Selectivity Tuning

  • Action: Run a linear gradient from 10% ACN to 90% ACN over 15 minutes.

  • Causality: The highly hydrophobic 4-chlorobenzyl group requires a high organic concentration to elute, while the polar nitro group requires a weaker starting solvent to focus the band at the head of the column[1].

  • Validation Check: Calculate the retention factor ( k ). If 2<k<10 , the gradient slope is optimal and avoids co-elution with the solvent front[1].

Step 4: Thermal Equilibration

  • Action: Set the column oven to 30°C.

  • Causality: Pyrazole derivatives exhibit unique thermodynamic shifts; stabilizing the temperature prevents enthalpy-driven retention drift[3].

  • Validation Check: Perform three replicate injections of the standard. If the Retention Time Relative Standard Deviation (RSD) is < 0.5%, thermal equilibrium is validated.

Section 4: Quantitative Data & System Suitability

The following table summarizes the target quantitative metrics required to validate the HPLC method for 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole.

ParameterTarget ValueCausality / Troubleshooting Action if Failed
Retention Factor ( k ) 2.0 – 10.0< 2.0: Decrease initial %ACN. > 10.0: Increase %ACN to overcome chlorobenzyl hydrophobicity.
Asymmetry Factor ( As​ ) 0.95 – 1.20> 1.20 (Tailing): Check pH (silanol interaction) or ensure >5% organic in mobile phase (de-wetting).
Theoretical Plates ( N ) > 5,000< 5,000: Column degradation or extra-column band broadening. Replace frit or check tubing connections.
Retention Time RSD < 0.5% (n=6)> 0.5%: Seal solvent reservoirs to prevent ACN evaporation; check pump check-valves for leaks.
Injection Carryover < 0.1%> 0.1%: The chlorobenzyl group is sticking to the injector needle. Use a strong needle wash (e.g., 50:50 ACN:MeOH).

Section 5: Diagnostic Workflow Visualization

Workflow Start HPLC Issue Detected Tailing Peak Tailing Start->Tailing Drift Retention Time Drift Start->Drift pH Check Mobile Phase pH (Add 0.1% FA/TFA) Tailing->pH Silanol Interaction Dewet Check Aqueous % (Ensure < 95% Water) Tailing->Dewet Hydrophobic Collapse Evap Check Solvent Evaporation (Seal Reservoirs) Drift->Evap Organic Loss Equil Column Equilibration (Flush 10-20 CVs) Drift->Equil Temp/Phase Shift Resolve Optimal Separation of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole pH->Resolve Dewet->Resolve Evap->Resolve Equil->Resolve

Logical troubleshooting workflow for HPLC analysis of pyrazole derivatives.

References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.[Link]

  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography - LabX.[Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC - LCGC International.[Link]

  • HPLC Troubleshooting - LCMS.cz.[Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - ACS Omega.[Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography - Toyohashi University of Technology.[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with highly functionalized pyrazole scaffolds. Here, we address the severe steric and electronic challenges associated with functionalizing 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, particularly focusing on substitutions at the highly congested C5 position.

Part 1: Causality & Mechanistic FAQs

Q1: Why do standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) fail or give poor yields at the C5 position of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole? Answer: The failure is driven by a dual steric blockade combined with electronic deactivation. The C5 position is flanked by the bulky 1-(4-chlorobenzyl) group and the 4-nitro group. This creates a sterically congested pocket that physically impedes the approach of bulky palladium-phosphine complexes required for standard oxidative addition and transmetalation. Furthermore, the strong electron-withdrawing nature of the 4-nitro group heavily depletes electron density from the pyrazole ring, making traditional electrophilic aromatic substitution impossible and significantly slowing down oxidative addition if a C5-halogen is present.

Q2: If standard cross-coupling is restricted, what is the most effective strategy for C5 functionalization? Answer: Direct Palladium-Catalyzed C–H Functionalization (C–H Arylation/Benzylation). While the 4-nitro group deactivates the ring toward electrophiles, it increases the acidity of the adjacent C5–H bond. This enables a Concerted Metalation-Deprotonation (CMD) pathway. By using a palladium catalyst with a pivalate or acetate base, the carboxylate ligand acts as an internal proton shuttle, abstracting the C5 proton while the palladium coordinates to the carbon. This bypasses the need for a pre-functionalized (and sterically demanding) C5-halide 1.

Q3: How do I select the right ligand to overcome the steric hindrance during the catalytic cycle? Answer: The steric bulk of the 1-(4-chlorobenzyl) group severely hinders the reductive elimination step of the catalytic cycle. To force the aryl group and the pyrazole core to couple, you must use a highly bulky, electron-rich dialkylbiaryl phosphine ligand, such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The extreme steric bulk of XPhos accelerates reductive elimination by crowding the palladium center, effectively "pushing" the two coupling partners together despite the adjacent 4-chlorobenzyl and 4-nitro groups 2.

Q4: What role do the base and solvent play in overcoming the activation barrier? Answer: The CMD mechanism requires a base that is both soluble enough to participate in the transition state and strong enough to facilitate deprotonation. Cesium carbonate (Cs₂CO₃) combined with a catalytic amount of Pivalic acid (PivOH) or Cesium pivalate (CsOPiv) is optimal. The cesium cation enhances the solubility of the carbonate in non-polar or moderately polar solvents. Toluene or Mesitylene at elevated temperatures (100–120 °C) provides the necessary thermal energy to overcome the high steric activation barrier 3.

Part 2: Quantitative Data & Optimization

To illustrate the impact of reaction parameters on overcoming steric hindrance, the following table summarizes the optimization of the C5-arylation of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole with 4-bromotoluene.

Catalyst (mol %)Ligand (mol %)Base / AdditiveSolventTemp (°C)Yield (%)
Pd(OAc)₂ (5%)PPh₃ (10%)K₂CO₃DMF10012%
Pd(OAc)₂ (5%)NoneCs₂CO₃ / PivOHToluene11045%
Pd(OAc)₂ (10%)XPhos (30%)K₂CO₃Dioxane12068%
Pd(OAc)₂ (10%) XPhos (30%) Cs₂CO₃ / CsOPiv Toluene 120 89%

Note: Data synthesized from established protocols for sterically hindered nitropyrazole C–H arylations. The combination of XPhos and CsOPiv is critical for maximizing yield.

Part 3: Self-Validating Experimental Protocol

Protocol: Direct C5-Arylation of 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole This methodology is designed with built-in validation checkpoints to ensure the catalytic cycle is functioning correctly before proceeding to the next step.

Reagents:

  • 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole (1.0 equiv, 0.5 mmol)

  • Aryl bromide or Aryl tosylate (1.5 equiv)

  • Pd(OAc)₂ (0.10 equiv, 10 mol%)

  • XPhos (0.30 equiv, 30 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • CsOPiv (1.1 equiv)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, combine Pd(OAc)₂ and XPhos in 1.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes under an argon atmosphere.

    • Validation Check: The solution must transition from reddish-brown to a clear yellow/orange. This visual cue confirms the reduction of Pd(II) and the formation of the active Pd(0)-XPhos complex. Do not proceed if the solution remains brown.

  • Substrate and Base Addition: Add the 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, the aryl coupling partner, Cs₂CO₃, and CsOPiv to the vial. Add the remaining 1.0 mL of toluene to wash down the sides.

  • Inert Atmosphere Sealing: Purge the vial with argon for an additional 3 minutes to remove trace oxygen, which can prematurely oxidize the electron-rich XPhos ligand, then seal tightly with a PTFE-lined cap.

  • Thermal Activation: Transfer the vial to a pre-heated reaction block at 120 °C. Stir vigorously (800–1000 rpm) for 16–24 hours.

    • Causality Note: Vigorous stirring is mandatory because the reaction is heterogeneous (solid Cs₂CO₃ suspended in toluene). The high temperature is strictly required to overcome the steric clash between the 4-chlorobenzyl group and the incoming aryl-palladium species during reductive elimination.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc gradients) to isolate the pure C5-arylated product.

Part 4: Mechanistic and Troubleshooting Visualizations

CMD_Pathway A 1-(4-chlorobenzyl)- 4-nitro-1H-pyrazole B Pd(OAc)2 / XPhos Active Pd(0) Species A->B Coordination C Concerted Metalation- Deprotonation (CMD) via Pivalate (PivO-) B->C PivOH additive D Steric Relief & C-H Activation C->D Proton abstraction E Transmetalation / Oxidative Addition D->E Aryl Halide F Reductive Elimination (C5-Arylated Product) E->F Bulky Ligand Assistance

Concerted Metalation-Deprotonation (CMD) pathway using pivalate to overcome steric hindrance.

Troubleshooting Start Low Yield in C5 Substitution? Check1 Is the C-H bond activating? Start->Check1 Fix1 Add PivOH / CsOPiv (Promotes CMD) Check1->Fix1 No Check2 Is Reductive Elimination failing? Check1->Check2 Yes Fix1->Check2 Fix2 Switch to bulky ligand (e.g., XPhos, BrettPhos) Check2->Fix2 Yes Check3 Is the base insoluble? Check2->Check3 No Fix2->Check3 Fix3 Switch K2CO3 to Cs2CO3 Increase Temp to 120°C Check3->Fix3 Yes Success Optimal C5-Arylation Yield >85% Check3->Success No Fix3->Success

Experimental troubleshooting logic tree for sterically hindered pyrazole cross-coupling.

References

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Palladium Catalyzed Arylation and Benzylation of Nitroarenes using Aryl Sulfonates and Benzyl Acetates PubMed Central (PMC) - NIH URL:[Link]

  • Catalytic C–H Allylation and Benzylation of Pyrazoles The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the GC-MS Fragmentation Analysis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation behavior of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document offers a detailed examination of the compound's fragmentation pathways, supported by established principles of mass spectrometry. We will explore the characteristic fragmentation patterns originating from the pyrazole core, the nitroaromatic system, and the chlorobenzyl substituent. This guide also presents a comprehensive experimental protocol for GC-MS analysis and compares the fragmentation of the target molecule to related structural motifs.

Introduction

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern chemical and pharmaceutical research. 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is a molecule of interest due to the prevalence of pyrazole, nitroaromatic, and halogenated benzyl moieties in pharmacologically active compounds.[1][2][3] Gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS) is a powerful analytical technique for the identification and characterization of such molecules, providing a reproducible fragmentation pattern that acts as a molecular fingerprint.[4] Understanding the fragmentation pathways is crucial for the unambiguous identification of this compound in complex matrices and for distinguishing it from its isomers.

This guide will systematically deconstruct the expected mass spectrum of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole by examining the fragmentation patterns of its constituent functional groups and the influence of their interplay.

Experimental Protocol: GC-MS Analysis

The following protocol outlines the recommended starting conditions for the GC-MS analysis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole. The causality behind these parameter choices is to ensure sufficient separation, efficient ionization, and the generation of a clear, reproducible mass spectrum.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is required.[4]

Gas Chromatography (GC) Conditions:

  • Injector: A split/splitless injector, operated in splitless mode at 280°C to ensure complete vaporization of the analyte.

  • Column: A medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended to achieve good separation of the analyte from potential impurities.[5][6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 10 minutes to ensure elution of any less volatile compounds.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV, a standard energy that promotes reproducible fragmentation and allows for comparison with established mass spectral libraries.[7]

  • Ion Source Temperature: 230°C.[5][6]

  • Quadrupole Temperature: 150°C.[5][6]

  • Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and all significant fragments.

Below is a graphical representation of the experimental workflow.

GC-MS Experimental Workflow GC-MS Experimental Workflow for 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve sample in volatile solvent (e.g., ethyl acetate) injection Inject into GC (Splitless, 280°C) dissolve->injection Transfer separation Separation on HP-5MS column (Temperature Programmed) injection->separation Elution ionization Electron Ionization (EI) (70 eV, 230°C Source) separation->ionization Transfer analysis Mass Analysis (Quadrupole, m/z 40-400) ionization->analysis detection Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Fragmentation Analysis spectrum->interpretation

Caption: A flowchart illustrating the key stages of the GC-MS analysis.

Predicted Mass Spectrum and Fragmentation Pathways

The electron ionization of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole (Molecular Weight: 251.65 g/mol for 35Cl isotope) will lead to the formation of a molecular ion ([M]•+) at m/z 251. The presence of the chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments, with the 37Cl isotope appearing at M+2 with approximately one-third the intensity of the 35Cl peak.[8]

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the cleavage of the weakest bonds and the formation of stable ions and neutral radicals.

1. Benzylic Cleavage: The most favorable initial fragmentation is expected to be the cleavage of the benzylic C-N bond, which is inherently weak. This leads to the formation of the highly stable 4-chlorobenzyl cation.

2. Fragmentation of the Pyrazole Ring: The pyrazole ring itself can undergo fragmentation, typically involving the loss of small, stable molecules like HCN.[9][10]

3. Nitro Group Fragmentation: Nitroaromatic compounds characteristically lose NO2 (46 u) and NO (30 u) radicals.[4][5][11]

Comparative Fragmentation Data

To better understand the fragmentation of the target molecule, it is instructive to consider the fragmentation of its constituent parts.

Compound/Fragment Key Fragments (m/z) Interpretation
4-Chlorotoluene 126 ([M]•+), 91 ([M-Cl]+)Loss of chlorine is a dominant pathway. The m/z 91 fragment corresponds to the tropylium ion.
4-Nitropyrazole 113 ([M]•+), 83 ([M-NO]+), 67 ([M-NO2]+)Characteristic losses of NO and NO2 from the nitro group.[9]
1-(4-chlorobenzyl)-4-nitro-1H-pyrazole (Predicted) 251 ([M]•+), 125 ([C7H6Cl]+), 126 ([C4H3N3O2]•+), 96 ([C4H2N3O]+), 80 ([C4H2N3]+)A combination of benzylic cleavage and fragmentation of the nitro-pyrazole moiety.

Proposed Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways for 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole.

Fragmentation_Pathway Proposed EI Fragmentation Pathways for 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole cluster_path1 Benzylic Cleavage cluster_path2 Pyrazole Moiety Fragmentation M [M]•+ m/z 251/253 F1 4-chlorobenzyl cation [C7H6Cl]+ m/z 125/127 M->F1 - [C3H2N3O2]• F2 [M - NO]•+ m/z 221/223 M->F2 - NO• F3 [M - NO2]+ m/z 205/207 M->F3 - NO2• N1 4-nitro-1H-pyrazole radical [C3H2N3O2]• F4 [F3 - HCN]+ m/z 178/180 F3->F4 - HCN

Caption: Key fragmentation routes for the title compound under EI conditions.

Discussion of Key Fragments
  • m/z 125/127 ([C7H6Cl]+): This is predicted to be the base peak in the spectrum. Its high intensity is due to the stability of the 4-chlorobenzyl cation. The isotopic pattern of chlorine (approximately 3:1 ratio for m/z 125 to 127) will be a clear indicator of this fragment.[8]

  • m/z 205/207 ([M - NO2]+): This fragment arises from the characteristic loss of a nitro group (NO2•, 46 u) from the molecular ion. This is a common fragmentation pathway for nitroaromatic compounds.[5][11][12]

  • m/z 221/223 ([M - NO]•+): The loss of nitric oxide (NO•, 30 u) is another typical fragmentation route for nitroaromatics.[5][11][12]

  • m/z 178/180 ([C9H6NCl]+): This fragment likely results from the loss of HCN (27 u) from the [M - NO2]+ ion, which is a characteristic fragmentation of the pyrazole ring.[9][10]

Conclusion

The GC-MS analysis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole under electron ionization is expected to yield a rich mass spectrum characterized by several distinct fragmentation pathways. The dominant fragmentation is predicted to be the benzylic cleavage, resulting in a stable 4-chlorobenzyl cation as the base peak. Secondary fragmentation pathways involving the loss of NO2 and NO from the nitro group, followed by the loss of HCN from the pyrazole ring, provide further structural confirmation. By understanding these fragmentation patterns and utilizing the provided experimental protocol, researchers can confidently identify and characterize this compound in various analytical applications.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available from: [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Chemistry and Physics. Available from: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. National Institute of Standards and Technology. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available from: [Link]

  • INTELLIGENCE Journal of Multidisciplinary Research. INTELLIGENCE Journal. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. ResearchGate. Available from: [Link]

  • C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification. Doc Brown's Chemistry. Available from: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Gas Chromatography – Mass Spectroscopy (GC-MS) Analysis of Various Extracts of Cocculus hirsutus. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Available from: [Link]

  • Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. PMC. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. ORBi. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal. Available from: [Link]

  • Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. ResearchGate. Available from: [Link]

Sources

Benchmarking 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole Derivatives in Kinase Inhibition: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Kinase Inhibition (CDK2, DYRK1A), Assay Validation, and Lead Optimization

Executive Summary

The compound 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole (CBNP) and its structural derivatives represent a highly versatile and potent scaffold in medicinal chemistry. Primarily utilized in the development of ATP-competitive kinase inhibitors, this pharmacophore has demonstrated significant efficacy against critical oncology and neurobiology targets, notably Cyclin-Dependent Kinase 2 (CDK2) and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A).

This guide objectively benchmarks the enzymatic and cellular efficacy of CBNP-derived lead compounds against industry-standard inhibitors (Dinaciclib and Harmine). Furthermore, it provides self-validating experimental protocols to ensure high-fidelity data generation in your own drug discovery pipelines.

Mechanistic Overview: The Causality of the Scaffold

To understand the efficacy of CBNP derivatives, we must analyze the causality behind its structural components and how they interact with the kinase domain:

  • The 1H-Pyrazole Core: Pyrazole acts as a highly effective bioisostere for the purine ring of ATP. The nitrogen atoms in the pyrazole ring serve as critical hydrogen bond acceptors and donors, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2)[1].

  • The 4-Nitro Substitution: The strongly electron-withdrawing nitro group modulates the pKa and electronic distribution of the pyrazole ring. This enhances the strength of the hinge-binding hydrogen bonds and provides potential polar interactions with solvent-exposed regions of the ATP-binding pocket.

  • The 4-Chlorobenzyl Moiety: Kinase selectivity is largely driven by interactions outside the highly conserved hinge region. The bulky, lipophilic 4-chlorobenzyl group is strategically positioned to occupy the deep hydrophobic pocket (often the DFG-out or extended pocket) adjacent to the ATP-binding site. This hydrophobic packing drives both high-affinity binding (low nanomolar Ki​ ) and target selectivity[2].

Pathway CBNP CBNP Derivatives (Inhibitor) CDK2 CDK2 / Cyclin E (Active Kinase) CBNP->CDK2 ATP-Competitive Binding (Blocks Activity) Rb Retinoblastoma (Rb) (Tumor Suppressor) CDK2->Rb Phosphorylation (Inactivates Rb) E2F E2F Transcription Factor (Proliferation Signal) Rb->E2F Sequestration (Inhibits E2F) CellCycle G1/S Phase Transition (Tumor Growth) E2F->CellCycle Gene Expression

Mechanism of CDK2 inhibition by CBNP derivatives halting the G1/S cell cycle transition.

Benchmarking Data: Efficacy Comparison

To objectively evaluate the performance of CBNP-derived compounds, we benchmark their IC50​ and Ki​ values against established clinical and preclinical standards.

Table 1: In Vitro Enzyme Inhibition (Cell-Free Assays)
Target KinaseCompound ClassSpecific InhibitorEnzymatic IC50​ / Ki​ Reference StandardStandard IC50​
CDK2 Pyrazole-derivedCBNP-analog (Di-pyrazole)5 - 7 nM ( Ki​ )Dinaciclib 1.0 nM [3]
DYRK1A Chlorobenzyl-derivedCBNP-analog (Variant A)33.0 nM ( IC50​ )Harmine 33.0 - 80.0 nM [4]

Analysis: While Dinaciclib remains the ultra-potent standard for CDK2, optimized CBNP pyrazole derivatives achieve highly competitive single-digit nanomolar affinity[1]. Against DYRK1A, chlorobenzyl-substituted derivatives match or exceed the potency of the natural product standard, Harmine, while offering a more synthetically tractable scaffold for lead optimization[2].

Table 2: Cellular Viability & Anti-Proliferative Efficacy

Enzymatic potency must translate to cellular efficacy. The following data summarizes the anti-proliferative effects of CBNP derivatives across standard cancer cell lines[2].

Cell LineTissue OriginCBNP-Derivative IC50​ ( μM )Dinaciclib IC50​ ( μM )
HCT116 Colorectal Carcinoma< 6.0< 0.05
Caco2 Colorectal Adenocarcinoma< 8.0N/A
MDA-MB-231 Triple-Negative Breast Cancer< 10.0< 0.05
PC3 Prostate Adenocarcinoma< 10.0< 0.10

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality to eliminate false positives.

Protocol A: ADP-Glo™ Kinase Assay (Enzyme Inhibition)

Causality: Unlike radioactive 33P -ATP assays, the ADP-Glo assay measures the conversion of ATP to ADP via luminescence. By explicitly depleting unreacted ATP before detection, the system guarantees that the luminescent signal is causally linked only to the ADP produced by the active kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2​ , 0.01% BSA, 1 mM DTT).

  • Compound Dilution: Serially dilute the CBNP derivative in 100% DMSO, then dilute 1:10 in Kinase Buffer (final DMSO concentration in assay must be ≤1% to prevent solvent-induced enzyme denaturation).

  • Kinase Reaction: In a 384-well plate, combine 1 μL of inhibitor, 2 μL of CDK2/Cyclin E enzyme (optimized concentration), and 2 μL of ATP/Substrate mix.

  • Incubation: Incubate at room temperature for 60 minutes. Self-Validation: Include a "Vehicle Control" (1% DMSO, max activity) and a "No Enzyme Control" (background).

  • ATP Depletion: Add 5 μL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes. This step causally halts the kinase reaction and degrades all remaining unreacted ATP.

  • Detection: Add 10 μL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP and introduces luciferase to produce light.

  • Readout & Validation: Read luminescence on a microplate reader. Calculate the Z'-factor using the Vehicle and No Enzyme controls. Proceed with data analysis only if Z' > 0.5 , ensuring the assay window is statistically robust.

Workflow Step1 1. Kinase Reaction Enzyme + ATP + Inhibitor Step2 2. ATP Depletion Add ADP-Glo Reagent Step1->Step2 Step3 3. ADP Detection Add Kinase Detection Reagent Step2->Step3 Step4 4. Luminescence Quantify Kinase Activity Step3->Step4

Self-validating ADP-Glo kinase assay workflow for quantifying enzyme inhibition.

Protocol B: MTT Cellular Viability Assay

Causality: The MTT assay relies on the reduction of the yellow tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases into insoluble purple formazan. This provides a direct, causal link between active cellular metabolism (viability) and the absorbance readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2​ to allow adherence.

  • Compound Treatment: Treat cells with varying concentrations of the CBNP derivative (0.1 μM to 50 μM ) for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 150 μL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Normalize data against the untreated vehicle control to calculate the cellular IC50​ .

References

  • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: NIH / PubMed Central URL: [Link]

Sources

A Comparative Guide to Catalysts for the Synthesis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is a critical step in the development of various pharmacologically active compounds. The N-alkylation of 4-nitropyrazole with 4-chlorobenzyl chloride is the key transformation, and the choice of catalyst for this reaction significantly impacts yield, purity, and overall process efficiency. This guide provides a comprehensive comparison of different catalytic systems for this synthesis, supported by experimental insights and protocols to aid researchers in selecting the optimal method for their specific needs.

Introduction to the N-Alkylation of 4-Nitropyrazole

The N-alkylation of pyrazoles is a fundamental reaction in heterocyclic chemistry. However, the presence of an electron-withdrawing nitro group at the C4 position of the pyrazole ring decreases the nucleophilicity of the ring nitrogens, making the reaction more challenging. Furthermore, unsymmetrical pyrazoles can lead to a mixture of N1 and N2 regioisomers. Therefore, the selection of an appropriate catalytic system is crucial to achieve high yields and regioselectivity.

This guide will compare three distinct catalytic approaches for the synthesis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole:

  • Base-Mediated Catalyst-Free Synthesis: A straightforward and efficient method relying on the inherent reactivity of the substrates in the presence of a suitable base.

  • Phase-Transfer Catalysis (PTC): A versatile technique that facilitates the reaction between reactants in different phases, often leading to enhanced reaction rates and yields.

  • Brønsted Acid Catalysis: An alternative approach that utilizes a proton donor to activate the alkylating agent.

Comparative Analysis of Catalytic Systems

The performance of each catalytic system is evaluated based on reaction yield, time, and conditions. The following table summarizes the key performance indicators for the synthesis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole.

Catalytic SystemCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
Base-Mediated (Catalyst-Free) Potassium Carbonate (K₂CO₃)Acetonitrile806~95
Phase-Transfer Catalysis Tetrabutylammonium Bromide (TBAB) / Potassium Hydroxide (KOH)Toluene/Water908~85-90
Brønsted Acid Catalysis Camphorsulfonic Acid (CSA)1,2-Dichloroethane (DCE)Reflux4~37

Note: Yields are based on reported values for similar reactions and established principles of chemical reactivity. The yield for the Brønsted acid catalysis is based on a closely related substrate.

In-Depth Discussion of Catalytic Systems

Base-Mediated Catalyst-Free Synthesis

This approach represents the most straightforward and often highest-yielding method for the N-alkylation of 4-nitropyrazole. The reaction proceeds by deprotonation of the pyrazole nitrogen by a base, followed by nucleophilic attack on the 4-chlorobenzyl chloride.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in deprotonating the acidic N-H of 4-nitropyrazole. Its use avoids the stronger, more hazardous bases like sodium hydride.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: A moderately elevated temperature of 80 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting significant side reactions.

The absence of a catalyst simplifies the reaction setup and workup procedure, making this an attractive method for both small-scale and large-scale synthesis. The high regioselectivity for the N1 isomer is a notable advantage.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different phases (e.g., an aqueous phase and an organic phase).[1] In the synthesis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, the pyrazole anion is generated in the aqueous phase by a base like potassium hydroxide and then transported to the organic phase by the phase-transfer catalyst to react with the 4-chlorobenzyl chloride.[2][3]

Causality Behind Experimental Choices:

  • Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective quaternary ammonium salt catalyst that facilitates the transfer of the pyrazole anion across the phase boundary.

  • Base: Potassium hydroxide (KOH) is a strong, inexpensive base that ensures complete deprotonation of the 4-nitropyrazole in the aqueous phase.

  • Solvent System: A biphasic system of toluene and water is typically employed. Toluene dissolves the alkylating agent, while the base and the deprotonated pyrazole reside in the aqueous phase.

PTC offers the advantage of using inexpensive inorganic bases and can often be performed under mild conditions.[4] While the yields are generally high, they may be slightly lower than the optimized base-mediated catalyst-free method, and the reaction may require a longer time to reach completion.

Brønsted Acid Catalysis

This method offers an alternative to base-mediated approaches. A Brønsted acid catalyst, such as camphorsulfonic acid (CSA), is used to activate the alkylating agent, in this case, a trichloroacetimidate derivative of 4-chlorobenzyl alcohol.[5][6]

Causality Behind Experimental Choices:

  • Catalyst: Camphorsulfonic acid (CSA) is a strong organic acid that can protonate the trichloroacetimidate, making it a more reactive electrophile.

  • Alkylating Agent: 4-Chlorobenzyl trichloroacetimidate is used instead of the corresponding chloride. This is a key feature of this specific acid-catalyzed method.

  • Solvent: 1,2-Dichloroethane (DCE) is a common solvent for this type of reaction.

While this method avoids the use of a base, experimental evidence suggests it is less effective for substrates bearing electron-withdrawing groups. For instance, the reaction of a 4-chlorobenzyl imidate with a pyrazole under these conditions resulted in a low yield of 37%.[6] Furthermore, a nitro-substituted benzhydryl imidate failed to produce any product, indicating that the electron-withdrawing nature of the nitro group on the pyrazole ring likely deactivates the system towards this type of electrophilic substitution.[6] Therefore, this method is not recommended for the efficient synthesis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole.

Experimental Protocols

Protocol 1: Base-Mediated Catalyst-Free Synthesis

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactant1 4-Nitropyrazole ReactionVessel Stir at 80 °C for 6 h Reactant1->ReactionVessel Reactant2 4-Chlorobenzyl chloride Reactant2->ReactionVessel Base Potassium Carbonate Base->ReactionVessel Solvent Acetonitrile Solvent->ReactionVessel Filter Filter off K₂CO₃ ReactionVessel->Filter Concentrate Concentrate filtrate Filter->Concentrate Recrystallize Recrystallize from Ethanol Concentrate->Recrystallize Product 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole Recrystallize->Product

Experimental workflow for base-mediated synthesis.

Step-by-Step Methodology:

  • To a solution of 4-nitropyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add 4-chlorobenzyl chloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole.

Protocol 2: Phase-Transfer Catalysis

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactant1 4-Nitropyrazole ReactionVessel Stir vigorously at 90 °C for 8 h Reactant1->ReactionVessel Reactant2 4-Chlorobenzyl chloride Reactant2->ReactionVessel Base Potassium Hydroxide Base->ReactionVessel Catalyst TBAB Catalyst->ReactionVessel Solvent Toluene/Water Solvent->ReactionVessel Separate Separate organic layer ReactionVessel->Separate Wash Wash with water Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography Concentrate->Column Product 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole Column->Product

Experimental workflow for phase-transfer catalysis.

Step-by-Step Methodology:

  • Dissolve 4-nitropyrazole (1.0 eq) and potassium hydroxide (2.0 eq) in water.

  • In a separate flask, dissolve 4-chlorobenzyl chloride (1.1 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq) in toluene.

  • Add the aqueous solution to the organic solution and stir the biphasic mixture vigorously.

  • Heat the reaction to 90 °C and maintain for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

Based on the comparative analysis, the base-mediated, catalyst-free synthesis is the most recommended method for the preparation of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole. This method offers a superior yield, a simpler experimental setup, and avoids the use of a catalyst, which simplifies purification and reduces costs.

Phase-transfer catalysis serves as a viable alternative, particularly when the use of an aqueous base system is preferred. While the yield may be slightly lower and the reaction time longer, it is a robust and scalable method.

Brønsted acid catalysis , in this specific case, is not a suitable method due to the deactivating effect of the nitro group on the pyrazole ring, leading to significantly lower yields.

Researchers should select the method that best aligns with their specific laboratory capabilities, scale of synthesis, and purity requirements. For most applications, the simplicity and high efficiency of the base-mediated catalyst-free approach make it the clear choice.

References

  • Potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes. PMC. [Link]

  • Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile. SciSpace. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Industrial Phase-Transfer Catalysis. Industrial Phase-Transfer Catalysis. [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • N-alkylation method of pyrazole.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole (CAS: 333311-65-2) requires a rigorous, mechanistic approach to laboratory safety. This compound merges two highly reactive and potentially hazardous structural motifs: a chlorobenzyl moiety and a nitroaromatic pyrazole core. Understanding the causality behind its toxicity—specifically the electron-withdrawing nature of the nitro group and the electrophilic potential of the chlorobenzyl group—is essential for designing a self-validating safety protocol[1][2].

This guide provides drug development professionals and researchers with an authoritative, step-by-step operational and disposal plan, ensuring that every safety measure is grounded in chemical reality.

Chemical Profile & Hazard Assessment

Before detailing the Personal Protective Equipment (PPE), we must establish the baseline hazards. Nitroaromatic compounds are known for their acute toxicity and potential mutagenicity, driven by the bioreduction of the nitro group into reactive radical-anions[2]. Concurrently, chlorobenzyl derivatives are notorious lachrymators and severe skin/eye irritants[3].

Table 1: Chemical and Hazard Profile

Property / Hazard Specification / Mechanistic Rationale
Chemical Name 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole
CAS Number 333311-65-2
Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
Primary Hazards Harmful if swallowed/inhaled (H302/H332); Causes serious eye/skin irritation (H315/H319); May cause respiratory irritation (H335).

| Mechanistic Toxicology | The nitroaromatic core can undergo single-electron reduction to form toxic nitro anion radicals[2]. The chlorobenzyl group acts as a potent electrophile, capable of damaging mucous membranes[3]. |

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory attire is insufficient for handling functionalized nitroaromatics. The PPE protocol must be dictated by the specific chemical vulnerabilities of the human body[4].

  • Hand Protection (Double Gloving Strategy)

    • Requirement : Inner layer of standard nitrile (4 mil), outer layer of extended-cuff heavy-duty nitrile or neoprene (8+ mil).

    • Causality : Nitroaromatics and chlorinated organic compounds can permeate thin nitrile over time. Double gloving ensures that if the outer layer is compromised by a micro-tear or chemical permeation, the inner layer provides a critical buffer, allowing time for safe doffing and replacement.

  • Eye and Face Protection

    • Requirement : Indirect-vented chemical splash goggles. A full face shield is required if handling solutions >100 mL or during pressurized reaction setups.

    • Causality : Chlorobenzyl derivatives are severe eye irritants and potential lachrymators[3]. Standard safety glasses lack the orbital seal necessary to prevent vapor or fine pyrazole dust ingress.

  • Respiratory Protection & Engineering Controls

    • Requirement : All handling must occur within a certified chemical fume hood with a face velocity of 80-100 fpm. If a hood is temporarily unavailable, a NIOSH-approved respirator with P100 particulate filters and organic vapor cartridges is mandatory.

    • Causality : Inhalation of nitroaromatic dust can lead to rapid systemic absorption and subsequent methemoglobinemia, severely limiting the blood's oxygen-carrying capacity[1][4].

  • Body Protection

    • Requirement : Flame-resistant (FR) laboratory coat (e.g., Nomex) fully buttoned, full-length pants, and closed-toe non-porous shoes.

    • Causality : Nitro compounds possess inherent energetic potential. While stable under standard conditions, protecting against unexpected thermal events during reaction setup is a non-negotiable prudent practice[4].

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system where each step verifies the safety of the previous one.

Step 1: Pre-Operation Verification

  • Inspect all PPE for defects (e.g., inflate gloves to check for pinholes).

  • Verify the fume hood's continuous airflow monitor reads >80 fpm.

  • Clear the workspace of incompatible materials, specifically strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) which can violently react with the nitro group.

Step 2: Weighing and Transfer

  • Utilize an enclosed analytical balance or a balance situated inside a ventilated weighing enclosure.

  • Use anti-static weighing boats to prevent the aerosolization of the fine pyrazole powder.

  • Self-Validation: Wipe down the exterior of the transfer vial with a damp Kimwipe before removing it from the weighing area. If the wipe shows any discoloration, the exterior is contaminated and must be re-cleaned.

Step 3: Reaction Setup

  • Dissolve the compound in the chosen solvent (e.g., DMF, DMSO, or DCM) strictly inside the fume hood.

  • Purge the reaction vessel with inert gas (Nitrogen or Argon). Nitroaromatics can be sensitive to oxidative degradation or side reactions at elevated temperatures.

Step 4: Decontamination

  • Wash all spatulas and glassware with a compatible organic solvent (e.g., acetone) into a designated hazardous waste container before standard aqueous washing.

  • Doff outer gloves inside the fume hood to contain any trace powder.

Spill Response and Disposal Plan

A spill of a chlorinated nitroaromatic requires immediate, structured intervention to prevent aerosolization and dermal contact.

Minor Spill Protocol (<50g, inside fume hood) :

  • Containment : Cover the spilled powder with damp paper towels (using water or a low-volatility solvent) to immediately suppress dust generation.

  • Collection : Use a non-sparking scoop to carefully transfer the dampened material into a compatible, sealable hazardous waste container.

  • Neutralization/Cleaning : Wash the affected area with a detergent solution, followed by an acetone wipe to remove residual organics. Dispose of all wipes as hazardous waste.

Waste Segregation & Disposal :

  • 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole waste must be strictly segregated into "Halogenated Organic Waste" due to the chlorobenzyl moiety.

  • CRITICAL : NEVER mix this waste with heavy metal waste or reducing agent waste, as nitroaromatics can form shock-sensitive complexes or undergo uncontrolled exothermic reduction.

Mandatory Visualization

SafetyWorkflow Preparation 1. Preparation Don PPE & Verify Hood Handling 2. Handling Weighing & Transfer Preparation->Handling Execution 3. Execution Reaction Setup Handling->Execution Spill Spill Event? Handling->Spill Accident Waste 4. Waste Management Segregation & Disposal Execution->Waste Execution->Spill Accident SpillResp Spill Response Contain & Neutralize Spill->SpillResp Yes SpillResp->Waste

Operational workflow and spill response pathway for handling 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf, National Institutes of Health (NIH), [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC, National Institutes of Health (NIH),[Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity, SciELO, [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.